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  • Product: 2-ethylthiomorpholine-4-carbaldehyde
  • CAS: 30188-23-9

Core Science & Biosynthesis

Foundational

"solubility and stability of 2-ethylthiomorpholine-4-carbaldehyde"

An In-depth Technical Guide to the Solubility and Stability of 2-Ethylthiomorpholine-4-carbaldehyde Abstract This technical guide provides a comprehensive framework for the characterization of 2-ethylthiomorpholine-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Ethylthiomorpholine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-ethylthiomorpholine-4-carbaldehyde, a molecule of interest in contemporary drug discovery and development. Recognizing the scarcity of public-domain data on this specific entity, this document outlines the fundamental principles and detailed experimental protocols required to rigorously assess its aqueous and organic solubility, as well as its chemical stability under various stress conditions. The methodologies described herein are grounded in international regulatory standards, including ICH guidelines, to ensure that the data generated is robust, reliable, and suitable for regulatory submissions. This guide is intended for researchers, formulation scientists, and analytical chemists involved in the preclinical and early-phase development of new chemical entities.

Introduction to 2-Ethylthiomorpholine-4-carbaldehyde

2-Ethylthiomorpholine-4-carbaldehyde is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and metabolic stability.[1] The introduction of an ethylthio group at the 2-position and a carbaldehyde at the 4-position (the nitrogen atom) creates a unique molecule with specific steric and electronic features that may confer desirable pharmacological activity.

The molecular structure consists of a six-membered morpholine ring containing both an ether and a secondary amine functionality (in the parent morpholine).[1] In this case, the nitrogen is acylated to form a carbaldehyde, and a sulfur atom is incorporated into the ring at the position opposite the nitrogen, with an ethyl group attached.

Chemical Structure:

  • IUPAC Name: 2-ethylthiomorpholine-4-carbaldehyde

  • CAS Number: 30188-23-9[2]

  • Molecular Formula: C₇H₁₃NOS[2]

  • Molecular Weight: 159.25 g/mol [2]

  • SMILES: CCC1CN(CCS1)C=O[2]

Below is a diagram illustrating the logical workflow for the characterization of a new chemical entity like 2-ethylthiomorpholine-4-carbaldehyde.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Profiling cluster_3 Phase 4: Data Integration & Application A Synthesis & Purification of 2-Ethylthiomorpholine-4-carbaldehyde B Structural Elucidation (NMR, MS, IR) A->B C Physicochemical Property Prediction (in silico) B->C G Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) B->G D Thermodynamic Solubility (Aqueous & Organic Solvents) C->D E Kinetic Solubility (High-Throughput Screening) C->E F pH-Solubility Profile D->F K Inform Formulation & Packaging Development D->K H Identification of Degradation Products G->H I Formal Stability Studies (ICH Conditions) G->I J Develop Stability-Indicating Analytical Method H->J I->K L Establish Retest Period/Shelf-Life I->L J->I L->K

Caption: Workflow for Physicochemical Characterization.

Solubility Determination: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. Understanding the solubility of 2-ethylthiomorpholine-4-carbaldehyde in various media is therefore essential for formulation development.[3]

Theoretical Considerations: Structure-Solubility Relationship

The solubility of 2-ethylthiomorpholine-4-carbaldehyde is governed by its molecular structure.[3]

  • Morpholine Moiety: The morpholine ring, with its ether linkage and the nitrogen of the carbaldehyde, can act as a hydrogen bond acceptor, which would suggest some degree of aqueous solubility.[1]

  • Ethylthio Group: The ethylthio group introduces a degree of lipophilicity, which may enhance solubility in non-polar organic solvents.

  • Carbaldehyde Group: The polar carbaldehyde group can also participate in hydrogen bonding as an acceptor, potentially contributing to solubility in protic solvents.[3]

The interplay of these functional groups will dictate the overall solubility profile. A systematic evaluation across a range of solvents with varying polarities is necessary to construct a comprehensive profile.

Experimental Protocols for Solubility Measurement

2.2.1. Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility of the compound and is considered the gold standard.

Protocol:

  • Preparation: Add an excess amount of 2-ethylthiomorpholine-4-carbaldehyde to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

2.2.2. pH-Dependent Aqueous Solubility

For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. While 2-ethylthiomorpholine-4-carbaldehyde is not expected to be strongly ionizable, it is prudent to assess its solubility across a physiologically relevant pH range.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Solubility Determination: Perform the thermodynamic solubility protocol described above in each of these buffers.

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Data Presentation: Solubility Profile

The results of the solubility studies should be tabulated for clarity and ease of comparison.

Table 1: Thermodynamic Solubility of 2-Ethylthiomorpholine-4-carbaldehyde

Solvent SystemTemperature (°C)Solubility (µg/mL)Analytical Method
Purified Water25[Insert Data]HPLC-UV
Purified Water37[Insert Data]HPLC-UV
PBS (pH 7.4)37[Insert Data]HPLC-UV
0.1 M HCl37[Insert Data]HPLC-UV
Ethanol25[Insert Data]HPLC-UV
Acetone25[Insert Data]HPLC-UV
Dichloromethane25[Insert Data]HPLC-UV

Stability Assessment: Ensuring Product Quality and Safety

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for determining appropriate storage conditions and establishing a retest period or shelf life.[5]

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] This information is vital for developing stability-indicating analytical methods.[8] The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.[9]

G cluster_input Input cluster_stress Stress Conditions cluster_output Analysis & Outcomes API 2-Ethylthiomorpholine-4-carbaldehyde (in solution or solid state) Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 60°C, solid state) API->Thermal Photo Photostability (ICH Q1B light exposure) API->Photo Analysis HPLC/UPLC Analysis (DAD/MS Detection) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Peak Purity Assessment Analysis->PeakPurity MassBalance Mass Balance Calculation Analysis->MassBalance ID Degradant Identification Analysis->ID

Caption: Forced Degradation Study Workflow.

3.1.1. Protocol for Forced Degradation

The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.[10]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid.[8] The solution may be heated (e.g., at 60°C) for a defined period. Samples should be taken at various time points (e.g., 2, 4, 8, 24 hours), neutralized, and analyzed.

  • Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 M to 1 M sodium hydroxide.[8]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber. A sample with elevated humidity (e.g., 75% RH) should also be included.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature.

3.1.2. Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) detector, is required.

  • Method Development: The chromatographic method must be capable of separating the main peak (2-ethylthiomorpholine-4-carbaldehyde) from all process-related impurities and any degradation products formed during the stress studies.

  • Peak Purity: Peak purity analysis using the PDA detector should be performed to ensure that the main peak is not co-eluting with any degradants.

  • Mass Balance: The sum of the assay of the main compound and the levels of all degradation products should remain constant throughout the study to ensure that all significant degradants are being detected.

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a retest period.[11] The studies are performed under long-term, intermediate, and accelerated storage conditions as defined by ICH guidelines.[5][11]

Table 2: ICH Conditions for Formal Stability Studies

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol:

  • Packaging: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11]

  • Tests: Stability-indicating tests should be performed at each time point, including appearance, assay, and purity (degradation products).

Analytical Techniques for Characterization

The quantification of morpholine and its derivatives often requires robust analytical methods due to their potential volatility and the need for high sensitivity.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity and stability testing. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable if the molecule possesses a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For certain volatile impurities or if the compound is amenable to GC analysis, GC-MS can be a powerful tool.[13] Derivatization may be necessary to improve the volatility and chromatographic behavior of morpholine-containing compounds.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is invaluable for the structural elucidation of unknown degradation products and for quantifying low-level impurities.

Conclusion

While specific solubility and stability data for 2-ethylthiomorpholine-4-carbaldehyde are not yet widely published, this guide provides the scientific rationale and detailed experimental frameworks necessary to generate this critical information. A systematic approach, beginning with solubility screening and progressing through forced degradation and formal stability studies, will yield a comprehensive understanding of the molecule's physicochemical properties. The data generated through these protocols will be instrumental in guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality, safety, and efficacy of any potential drug product.

References

  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • LinkedIn. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
  • Journal of Drug Delivery and Therapeutics. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Molport. (n.d.). 2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9 | Buy Now.
  • BenchChem. (2025). Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide.
  • HMDB. (n.d.). MORPHOLINE.

Sources

Exploratory

The Pharmacological Versatility of Thiomorpholine Derivatives: A Technical Guide to Biological Activities and Synthetic Workflows

Executive Summary Thiomorpholine (1-thia-4-azacyclohexane) has emerged as a privileged non-aromatic, six-membered saturated heterocyclic scaffold in modern drug discovery. By replacing the oxygen atom of morpholine with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiomorpholine (1-thia-4-azacyclohexane) has emerged as a privileged non-aromatic, six-membered saturated heterocyclic scaffold in modern drug discovery. By replacing the oxygen atom of morpholine with a divalent sulfur atom, medicinal chemists can fundamentally alter the electronic distribution, lipophilicity, and metabolic profile of lead compounds. This technical whitepaper explores the multifaceted biological activities of thiomorpholine derivatives—spanning metabolic, antimicrobial, and neurological domains—and provides validated, step-by-step synthetic and evaluative protocols for drug development professionals.

Structural & Mechanistic Rationale

The transition from morpholine to thiomorpholine is a classic example of rational scaffold hopping. The sulfur atom introduces a larger atomic radius and different polarizability compared to oxygen. Mechanistically, this allows thiomorpholine derivatives to occupy distinct hydrophobic pockets within target enzymes. Furthermore, the thioether linkage serves as a metabolic liability that can be strategically exploited; it can undergo controlled oxidation in vivo to form sulfoxides or sulfones[1]. These oxidized states act as potent hydrogen bond acceptors with unique tetrahedral geometries, enabling highly selective interactions with kinases and proteases that planar or ether-based rings cannot achieve.

Core Biological Activities & Target Mechanisms

Metabolic and Cardiovascular Modulation

Thiomorpholine derivatives exhibit profound efficacy in metabolic regulation. Specific analogues have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a critical target for Type 2 Diabetes Mellitus (T2DM) management. By inhibiting DPP-IV, these compounds prevent the degradation of incretin hormones like GLP-1. Additionally, biphenyl-linked thiomorpholines demonstrate significant hypolipidemic activity. The mechanistic causality lies in their ability to inhibit squalene synthase, an enzyme in the sterol biosynthesis pathway, thereby reducing plasma triglycerides, total cholesterol, and LDL levels by up to 80%[2].

Antimicrobial and Antitubercular Efficacy

The integration of thiomorpholine into benzohydrazide and triazole frameworks has yielded potent antimicrobial agents. For instance, 4-thiomorpholin-4ylbenzohydrazide derivatives have shown marked in vitro activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens[3]. Furthermore, thiomorpholine-linked dihydroquinolines have demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv, disrupting essential cell wall synthesis pathways[2].

Neurological and Anti-inflammatory Applications

Recent structural modifications, such as the synthesis of Schiff bases and β-lactam derivatives of thiomorpholine, have unlocked new neurological targets. These compounds exhibit potent acetylcholinesterase (AChE) inhibition, a primary therapeutic mechanism for Alzheimer's disease[4]. Additionally, thiomorpholine substitution has been shown to enhance the selective inhibition of COX-2 in NSAID derivatives, reducing gastric toxicity while maintaining robust anti-inflammatory effects[2].

Quantitative Pharmacological Data

Table 1: Summary of Biological Activities and Efficacy Metrics for Key Thiomorpholine Derivatives

Compound Class / DerivativePrimary Target / ActivityEfficacy MetricReference Source
Thiomorpholine-bearing L-amino acids DPP-IV Inhibition (T2DM)IC50 = 3.40 – 6.93 µmol/L2[2]
Biphenyl-linked Thiomorpholines Squalene Synthase (Hypolipidemic)76% reduction in LDL2[2]
2-(thiophen-2-yl) dihydroquinolines M. tuberculosis H37RvMIC = 12.5 mg/mL2[2]
Schiff base derivative (Compound 6a) Acetylcholinesterase (AChE)Potent Inhibition4[4]

Experimental Workflows & Protocols

Protocol 1: Telescoped Continuous Flow Synthesis of the Thiomorpholine Core

Traditional batch synthesis of thiomorpholine often suffers from low yields and safety concerns regarding hazardous intermediates. This continuous flow protocol utilizes a photochemical thiol-ene reaction followed by base-mediated cyclization, ensuring high atom economy, rapid heat/mass transfer, and intrinsic safety[5].

Rationale for Reagent Selection: Cysteamine hydrochloride and vinyl chloride are utilized as low-cost starting materials. 9-Fluorenone is selected as a highly efficient photocatalyst (requiring only 0.1–0.5 mol %). Diisopropylethylamine (DIPEA) is chosen over Triethylamine (Et3N) for the cyclization step because Et3N causes salt precipitation that physically clogs microreactor channels, whereas DIPEA maintains flow integrity.

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a 4 M solution of cysteamine hydrochloride in a highly polar, flow-compatible solvent (e.g., methanol/water mixture).

  • Photochemical Thiol-Ene Coupling: Pump the cysteamine solution and vinyl chloride gas into a continuous flow photoreactor equipped with a UV LED array (365 nm). Introduce 9-fluorenone (0.5 mol %).

  • Residence Time & Monitoring: Maintain a residence time of 10-15 minutes. Utilize inline FT-IR spectroscopy to monitor the disappearance of the vinyl C=C stretch, validating quantitative conversion to the half-mustard intermediate (2-(2-chloroethylthio)ethylamine hydrochloride).

  • Base-Mediated Cyclization: Seamlessly route the intermediate into a secondary heated flow coil (100 °C). Introduce 2 equivalents of DIPEA via a T-mixer.

  • Purification: Collect the effluent, perform an aqueous workup to remove DIPEA hydrochloride salts, and isolate the pure thiomorpholine core via vacuum distillation.

Protocol 2: Self-Validating Antimicrobial MIC Determination (Broth Microdilution)

To accurately evaluate the antimicrobial efficacy of novel 4-thiomorpholin-4ylbenzohydrazide derivatives, a robust, self-validating broth microdilution assay is required[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

  • Compound Dilution: Dissolve the thiomorpholine derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Internal Controls (Validation):

    • Positive Control: Wells containing MHB and bacterial inoculum (validates bacterial viability).

    • Negative Control: Wells containing only MHB and the compound (validates sterility and checks for compound auto-fluorescence/precipitation).

    • Reference Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

  • Incubation & Reading: Inoculate the wells and incubate at 37 °C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is recorded as the lowest concentration of the thiomorpholine derivative that prevents the color change.

Mandatory Visualizations

Pathway A Thiomorpholine Derivative B Squalene Synthase Inhibition A->B Target 1 C DPP-IV Inhibition A->C Target 2 D Decreased Cholesterol/LDL B->D E GLP-1 Stabilization C->E F Hypolipidemic Effect D->F G Anti-Diabetic Effect (T2DM) E->G

Pharmacological pathways of thiomorpholine derivatives in metabolic regulation.

Workflow N1 Cysteamine HCl + Vinyl Chloride (Precursors) N2 Photochemical Thiol-Ene Reaction (9-Fluorenone, UV) N1->N2 N3 Half-Mustard Intermediate N2->N3 Quantitative Yield N4 Base-Mediated Cyclization (DIPEA, 100°C) N3->N4 N5 Thiomorpholine Core N4->N5 Telescoped Flow

Continuous flow synthesis workflow for the thiomorpholine core.

References

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL
  • Title: Synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivative Source: Fortune Journals URL
  • Title: Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids Source: RSC Publishing URL
  • Source: Journal of Chemical Health Risks (JCHR)
  • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Source: ACS Publications URL

Sources

Foundational

In Silico Prediction of 2-Ethylthiomorpholine-4-Carbaldehyde Bioactivity: A Comprehensive Computational Pipeline

Executive Summary The thiomorpholine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of bioactivities ranging from antioxidant and hypolipidemic effects to dipeptidyl peptidase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiomorpholine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of bioactivities ranging from antioxidant and hypolipidemic effects to dipeptidyl peptidase IV (DPP-IV) inhibition[1]. 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) represents a unique derivative characterized by an ethyl substitution at the C2 position and an N-formyl (carbaldehyde) group at the N4 position.

This whitepaper outlines a rigorous, self-validating in silico methodology for predicting the bioactivity, pharmacokinetics, and target-binding dynamics of this molecule. By bridging quantum mechanics (QM), molecular docking, and molecular dynamics (MD), this guide provides application scientists with a robust framework for profiling novel thiomorpholine derivatives prior to in vitro synthesis and assaying.

Structural Rationale and Pharmacological Context

Thiomorpholine derivatives are highly valued for their ability to modulate lipid metabolism and oxidative stress. Specific derivatives have been shown to inhibit ferrous/ascorbate-induced lipid peroxidation and act as squalene synthase inhibitors, significantly lowering triglyceride and LDL cholesterol levels[2].

The structural nuances of 2-ethylthiomorpholine-4-carbaldehyde dictate its computational handling:

  • The N-Formyl Group: Unlike standard aliphatic amines, the nitrogen in this molecule is part of an amide-like resonance system. This restricts nitrogen inversion, forces a planar geometry around the N4 atom, and significantly lowers the basicity (pKa) of the molecule.

  • The C2 Chiral Center: The ethyl group at the C2 position introduces chirality. An exhaustive in silico pipeline must evaluate both the (R) and (S) enantiomers to account for stereoselective target binding.

  • The Sulfur Heteroatom: Sulfur is highly polarizable. Standard molecular mechanics force fields often misrepresent its electron density, necessitating Quantum Mechanical (QM) derivation of partial charges.

Pipeline A 1. Quantum Mechanical Prep DFT B3LYP/6-31G(d,p) B 2. ADMET & PK Profiling Rule of 5, Toxicity, CYP450 A->B C 3. Target Identification Squalene Synthase, DPP-IV B->C D 4. Molecular Docking AutoDock Vina (Iterated Local Search) C->D E 5. Molecular Dynamics GROMACS (100 ns, OPLS-AA) D->E F 6. Free Energy Calculation MM-PBSA & Trajectory Mining E->F

Fig 1: End-to-end in silico profiling pipeline for thiomorpholine derivatives.

Phase 1: Ligand Preparation and Quantum Mechanics

To accurately model the binding affinity of 2-ethylthiomorpholine-4-carbaldehyde, the 3D geometry must be optimized at the quantum level to capture the precise torsional strain of the substituted ring.

Protocol: QM Optimization and Charge Derivation
  • Isomer Generation: Generate both (R) and (S) enantiomers from the base SMILES string (CCC1CN(CCS1)C=O).

  • Geometry Optimization: Submit the structures to Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d,p) basis set.

    • Causality: B3LYP/6-31G(d,p) provides an optimal balance between computational cost and the accurate parameterization of sulfur's d-orbitals and the amide resonance.

  • Charge Calculation: Compute Restrained Electrostatic Potential (RESP) charges to replace default force-field point charges.

Validation Checkpoint: Perform a vibrational frequency calculation post-optimization. The system is self-validated if the output yields zero imaginary frequencies , confirming the geometry is at a true local energy minimum rather than a transition state.

Phase 2: ADMET and Druglikeness Profiling

Before committing to computationally expensive docking and MD simulations, the molecule's pharmacokinetic viability is assessed. Based on the chemical structure, the predicted quantitative profile is summarized below.

Table 1: Predicted Physicochemical and ADMET Properties
PropertyComputed ValuePharmacokinetic Implication
Molecular Weight 159.25 g/mol High oral bioavailability; easily complies with Lipinski's Rule of 5.
LogP (Consensus) ~1.24Optimal lipophilicity for passive lipid bilayer diffusion without excessive hydrophobic trapping.
H-Bond Donors 0Low desolvation penalty upon entering a hydrophobic binding pocket.
H-Bond Acceptors 2 (O, N)Sufficient for anchoring to target residues via hydrogen bonding.
Topological Polar Surface Area 32.6 ŲExcellent probability of Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Rotatable Bonds 2Low entropic penalty upon target binding, leading to more favorable binding free energy.

Phase 3: Target Fishing and Molecular Docking

Given the established bioactivity of thiomorpholines[1][2], primary targets such as Squalene Synthase (SQS) and Dipeptidyl Peptidase-IV (DPP-IV) are prioritized.

Protocol: High-Throughput Molecular Docking

We utilize AutoDock Vina, which employs a sophisticated gradient optimization method and a hybrid scoring function, achieving significant speed and accuracy improvements over legacy systems[3].

  • Receptor Preparation: Retrieve the target crystal structure (e.g., SQS) from the PDB. Strip water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box on the co-crystallized ligand's coordinates. Ensure the box dimensions extend at least 10 Å beyond the native ligand to allow for full translational and rotational sampling.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure deep conformational sampling of the ethyl moiety.

    • Causality: The ethyl group at C2 is highly flexible. Increasing exhaustiveness from the default (8) to 16 forces the iterated local search algorithm to explore a wider array of rotamers, preventing the algorithm from getting trapped in false-positive local minima[3].

Validation Checkpoint: Prior to docking the novel compound, redock the native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å .

Phase 4: Molecular Dynamics (MD) Simulations

Static docking poses cannot account for protein flexibility or solvent effects. To validate the stability of the 2-ethylthiomorpholine-4-carbaldehyde/target complex, a 100 ns MD simulation is executed using GROMACS, leveraging its multi-level parallelism for high-performance trajectory generation[4].

MD_Protocol N1 Topology Gen (OPLS-AA) N2 Solvation (TIP3P Box) N1->N2 N3 Energy Min (Fmax < 1000) N2->N3 N4 NVT Eq (300K, V-rescale) N3->N4 N5 NPT Eq (1 bar, Parrinello-Rahman) N4->N5 N6 Production (100ns, 2fs step) N5->N6

Fig 2: Stepwise molecular dynamics equilibration and production protocol.

Protocol: System Equilibration and Production
  • Topology Generation: Parameterize the receptor using the OPLS-AA force field and the ligand using LigParGen (incorporating the QM-derived RESP charges).

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water models, and neutralize the system with Na+/Cl- ions (0.15 M).

  • Energy Minimization: Run a steepest descent algorithm until the maximum force ( Fmax​ ) is < 1000 kJ/mol/nm.

    • Causality: This eliminates steric clashes and high-energy overlaps created during the random placement of solvent molecules, which would otherwise cause the system to "explode" during integration.

  • NVT Equilibration (100 ps): Couple the system to a modified Berendsen thermostat (V-rescale) at 300 K. Position restraints are applied to heavy atoms.

    • Causality: Temperature must be stabilized before pressure coupling is introduced to prevent catastrophic volume fluctuations.

  • NPT Equilibration (100 ps): Engage the Parrinello-Rahman barostat at 1.0 bar.

  • Production Run (100 ns): Remove position restraints and integrate Newton's equations of motion using a 2 fs time step (enabled by the LINCS algorithm constraining bond lengths).

Validation Checkpoint: Analyze the trajectory logs. The simulation is deemed valid if (A) the system's potential energy, temperature, and pressure remain stable across the production run, and (B) the ligand-backbone RMSD plateaus (fluctuations < 0.2 nm) during the final 20 ns, indicating a stable binding mode.

Conclusion

The in silico profiling of 2-ethylthiomorpholine-4-carbaldehyde requires careful attention to its unique stereochemistry, the electronic properties of the sulfur atom, and the resonance of its N-formyl group. By strictly adhering to this self-validating pipeline—from QM charge derivation to rigorous MD equilibration—researchers can confidently predict the bioactivity profile of this privileged scaffold, significantly de-risking downstream in vitro and in vivo development.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL:[5]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity Source: PubMed (NIH) URL:[2]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Source: PMC (NIH) URL:[3]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: OSTI.GOV URL:[4]

Sources

Exploratory

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogues of 2-Ethylthiomorpholine-4-carbaldehyde

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The morpholine and thiomorpholine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine and thiomorpholine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique physicochemical properties, including improved solubility and metabolic stability, make them attractive moieties for drug design. This technical guide provides a comprehensive framework for the strategic design, synthesis, and biological evaluation of structural analogues of 2-ethylthiomorpholine-4-carbaldehyde, a representative member of this promising class of compounds. Grounded in the principles of medicinal chemistry, this paper will detail rational design strategies, provide robust, step-by-step synthetic protocols, and outline a panel of in vitro assays for preliminary biological screening. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to explore the chemical space around this scaffold and identify novel bioactive agents.

Introduction: The Thiomorpholine Scaffold as a Privileged Pharmacophore

The six-membered saturated heterocycle, thiomorpholine, is a sulfur-containing analogue of morpholine that has garnered significant attention in drug discovery.[1][2][3] Its inherent structural features, including the presence of both a secondary amine and a thioether, offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. The ability of the thiomorpholine ring to engage in various non-covalent interactions with biological targets has led to its incorporation into a diverse array of therapeutic agents with activities spanning anticancer, antimicrobial, antioxidant, and anti-inflammatory domains.[1][3]

2-Ethylthiomorpholine-4-carbaldehyde serves as a prototypical lead structure for the exploration of this chemical space. The molecule can be dissected into three key pharmacophoric regions amenable to modification: the thiomorpholine core, the 2-ethylthio substituent, and the N-4-carbaldehyde group. Strategic alteration of these components, guided by the principles of bioisosterism and structure-activity relationship (SAR) studies, can lead to the discovery of novel analogues with enhanced potency, selectivity, and drug-like properties.

Rational Design of Structural Analogues

The design of structural analogues of 2-ethylthiomorpholine-4-carbaldehyde should be a hypothesis-driven process aimed at systematically probing the chemical space around the lead structure. The primary strategies involve modification of the three key regions of the molecule.

Modification of the Thiomorpholine Core

The thiomorpholine ring itself can be altered to influence conformation, polarity, and metabolic stability. Key modifications include:

  • Ring Size Variation: Exploration of five-membered (thiazolidine) or seven-membered (thiazepane) rings can alter the spatial arrangement of the substituents and impact binding to biological targets.

  • Substitution on the Carbon Framework: Introduction of alkyl or other functional groups at the C-3, C-5, or C-6 positions can introduce conformational constraints and explore additional binding pockets.[4]

  • Oxidation of the Sulfur Atom: Conversion of the thioether to a sulfoxide or sulfone can significantly increase polarity and hydrogen bonding potential, which may alter solubility and target engagement.

Bioisosteric Replacement of the 2-Ethylthio Group

The ethylthio moiety is a key lipophilic and potentially metabolically labile group. Its replacement with bioisosteres can modulate these properties while maintaining or improving biological activity.

Table 1: Potential Bioisosteric Replacements for the Ethylthio Group

Original GroupBioisosteric ReplacementRationale for Replacement
Ethylthio (-S-CH₂CH₃)Ethoxy (-O-CH₂CH₃)Similar size and valency, but alters electronics and hydrogen bonding potential.
Propyl (-CH₂CH₂CH₃)Maintains lipophilicity while removing the sulfur atom, potentially improving metabolic stability.
Cyclopropylmethyl (-CH₂-c-C₃H₅)Introduces sp³-rich character and conformational rigidity, which can enhance binding affinity and metabolic stability.[5]
Trifluoroethyl (-CH₂CF₃)Reduces pKa of adjacent groups and can improve metabolic stability and binding through fluorine-specific interactions.
Modification of the N-4-Carbaldehyde Group

The N-formyl group is a neutral hydrogen bond acceptor. Its modification can significantly impact polarity, metabolic stability, and interaction with target proteins.

Table 2: Potential Modifications for the N-Carbaldehyde Group

Original GroupBioisosteric Replacement/ModificationRationale for Replacement/Modification
Formyl (-CHO)Acetyl (-COCH₃)Increases steric bulk and lipophilicity.
Sulfonyl (-SO₂R)Introduces a strong hydrogen bond acceptor and alters the electronic profile.
Carbamate (-COOR)Modulates lipophilicity and can act as a prodrug moiety.
Urea (-CONHR)Introduces both hydrogen bond donor and acceptor capabilities.
Heterocyclic Rings (e.g., triazole, oxadiazole)Can mimic the hydrogen bonding properties of the formyl group while enhancing metabolic stability and pharmacokinetic profiles.[6]

Synthetic Methodologies

A robust and flexible synthetic strategy is paramount for generating a library of analogues for biological screening. The following sections detail the synthesis of the parent compound and provide protocols for the synthesis of its structural analogues.

Synthesis of the Lead Compound: 2-Ethylthiomorpholine-4-carbaldehyde

Diagram 1: Proposed Synthetic Pathway for 2-Ethylthiomorpholine-4-carbaldehyde

Synthetic_Pathway_Lead_Compound cluster_0 Step 1: Synthesis of 2-Ethylthiomorpholine cluster_1 Step 2: N-Formylation Precursor Thiomorpholine Precursor (e.g., 2-chlorothiomorpholine) Product1 2-Ethylthiomorpholine Precursor->Product1 Nucleophilic Substitution Reagent1 Ethanethiol (CH3CH2SH) + Base (e.g., NaH) Reagent1->Product1 Product1_formyl 2-Ethylthiomorpholine FinalProduct 2-Ethylthiomorpholine-4-carbaldehyde Product1_formyl->FinalProduct Formylation Reagent2 Formylating Agent (e.g., Formic Acid/Acetic Anhydride) Reagent2->FinalProduct Analogue_Synthesis_Screening Start Design of Analogues (Bioisosteric Replacements) Synthesis Synthesis of Functionalized Thiomorpholine Cores Start->Synthesis Modification Introduction of Side Chains and N-Functional Groups Synthesis->Modification Purification Purification and Characterization (NMR, MS) Modification->Purification Screening In Vitro Biological Screening (Anticancer, Antioxidant, etc.) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design SAR_Analysis Lead_Activity Biological Activity of Lead Compound Compare Compare Activities Lead_Activity->Compare Analogue_Data Biological Activity Data of Analogue Library Analogue_Data->Compare Identify_Trends Identify SAR Trends Compare->Identify_Trends Hypothesize Hypothesize Key Pharmacophoric Features Identify_Trends->Hypothesize Design_New Design Next Generation of Analogues Hypothesize->Design_New

Sources

Foundational

Strategic Bioisosterism: A Comprehensive Technical Guide to Substituted Thiomorpholine-4-carbaldehydes in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pursuit of novel privileged scaffolds is paramount for overcoming target resistance and improving pharmacokinetic profiles. Thiomorpholine-4-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel privileged scaffolds is paramount for overcoming target resistance and improving pharmacokinetic profiles. Thiomorpholine-4-carbaldehyde (CAS 61907-20-8) and its substituted derivatives represent a highly versatile class of heterocyclic amides[1].

As a Senior Application Scientist, I have observed a paradigm shift toward bioisosteric replacement strategies—specifically, substituting the oxygen atom in morpholine with a sulfur atom to yield thiomorpholine. This "silicon-switch-like" modification significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability and altering its metabolic fate[2]. Furthermore, the incorporation of the N-formyl (carbaldehyde) group at the 4-position reduces the basicity of the nitrogen atom, restricting conformational flexibility and providing a robust synthetic handle for downstream functionalization[1]. This whitepaper synthesizes the structural profiling, self-validating synthetic workflows, and the broad-spectrum pharmacological efficacy of substituted thiomorpholine-4-carbaldehydes.

Structural & Chemical Profiling

The core structure of thiomorpholine-4-carbaldehyde consists of a six-membered saturated 1-thia-4-azacyclohexane ring coupled with an aldehyde functional group at the nitrogen atom[1].

Key Mechanistic Advantages:

  • Electronic Modulation: The electron-withdrawing nature of the carboxaldehyde group delocalizes the lone pair on the nitrogen, mitigating off-target binding often associated with highly basic aliphatic amines.

  • Conformational Restriction: Substitutions at the 2,3-positions (e.g., 2,3-dimethyl-4-thiomorpholinecarboxaldehyde) introduce steric bulk that locks the heterocycle into specific chair conformations. This pre-organization is critical for high-affinity binding in deep enzymatic pockets, such as those found in squalene synthase or dipeptidyl peptidase IV (DPP-IV)[3],[2].

  • Oxidative Liability to Advantage: The sulfur atom can be selectively oxidized to sulfoxides or sulfones (1,1-dioxides), providing a tunable vector for hydrogen bonding without disrupting the primary pharmacophore[4].

Self-Validating Experimental Protocols

Reproducibility is the bedrock of drug development. The following protocols are engineered as self-validating systems , incorporating intrinsic checkpoints to verify chemical transformations before progressing to subsequent steps.

Protocol A: Green N-Formylation of Substituted Thiomorpholines

Traditional N-formylation relies heavily on noxious reagents such as thionyl chloride combined with formamides, which pose significant safety and environmental hazards[5]. To elevate the sustainability of our workflows, we utilize a green chemistry approach leveraging CO₂ as a C1 source[6].

Step-by-Step Methodology:

  • Preparation: Disperse 50 mg of an iron-rich heterogeneous catalyst (e.g., Gibeon meteorite powder) in 5 mL of dry N,N-dimethylformamide (DMF) within a flame-dried Schlenk flask[6].

  • Reagent Addition: Add 1.0 mmol of the substituted thiomorpholine and 2.0 mmol of a hydrosilane (e.g., phenylsilane) as the hydrogen source.

  • Atmosphere Exchange: Evacuate the flask and backfill with CO₂ gas three times. Attach a CO₂ balloon to maintain a steady pressure of 1 atm.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 12–16 hours.

    • Self-Validation Checkpoint: The cessation of CO₂ consumption (stabilization of balloon volume) serves as a macroscopic indicator of reaction completion. This is corroborated by TLC (Hexane:EtOAc 7:3), where the primary amine spot disappears (visualized via ninhydrin stain).

  • Isolation: Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the pure thiomorpholine-4-carbaldehyde derivative.

Protocol B: Regioselective Synthesis of Thiomorpholine-Triazole Hybrids

To expand the chemical space, appending a 1,2,3-triazole to the thiomorpholine core is highly effective. We employ Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) for its absolute regioselectivity towards 1,4-disubstituted triazoles[7].

Step-by-Step Methodology:

  • Propargylation: React the thiomorpholine derivative (1.0 eq) with propargyl bromide (1.2 eq) in acetone using anhydrous K₂CO₃ (2.0 eq) as a base. Stir at room temperature for 6 hours.

  • Intermediate Isolation: Filter the inorganic salts and evaporate the solvent to isolate the N-propargyl thiomorpholine intermediate.

  • CuAAC Click Reaction: In a 1:1 mixture of THF and H₂O, combine the intermediate (1.0 eq) with a selected aryl azide (1.0 eq). Add 10 mol% CuI and 20 mol% sodium ascorbate.

  • Cycloaddition: Stir the mixture at 50°C for 8–12 hours.

    • Self-Validation Checkpoint: The formation of the 1,4-disubstituted triazole is confirmed by the appearance of a distinct, sharp singlet in the ¹H NMR spectrum around δ 7.8–8.5 ppm (corresponding to the triazole methine proton). The absence of a secondary peak confirms no 1,5-isomer contamination.

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and recrystallize from ethanol to obtain the hybrid compound[7].

CuAAC_Workflow A Thiomorpholine Core B Propargylation (K2CO3, Acetone) A->B Step 1 C N-Propargyl Intermediate B->C D CuAAC Click Reaction (CuI, NaN3, Aryl Halide) C->D Step 2 E 1,4-Disubstituted Triazole Thiomorpholine Hybrid D->E Regioselective

Fig 1: Step-by-step workflow for the regioselective synthesis of thiomorpholine-triazole hybrids.

Pharmacological & Biological Activities

The bioisosteric integration of the thiomorpholine-4-carbaldehyde scaffold has yielded remarkable results across diverse therapeutic areas.

Antimicrobial and Anti-tubercular Efficacy

Thiomorpholine derivatives exhibit potent activity against Mycobacterium smegmatis and various Gram-positive bacteria[3]. Mechanistic studies on 1-chloro-2-isocyanatoethane derivatives of thiomorpholine reveal high binding affinities for DNA gyrase (ranging from -4.63 to -5.64 Kcal/mol), outperforming several standard antibiotics in ligand efficiency[8].

Metabolic and Cardiovascular Targets

Substituted 4-thiomorpholinecarboxaldehydes have been identified as potent antiatherogenic agents. Their primary mechanism of action involves the competitive inhibition of squalene synthase (SQS) , a downstream enzyme in the mevalonate pathway[2]. By blocking the dimerization of farnesyl pyrophosphate into squalene, these derivatives effectively lower plasma cholesterol and triglyceride levels without triggering the myopathic side effects commonly associated with upstream HMG-CoA reductase inhibitors (statins)[2]. Additionally, thiomorpholine scaffolds are utilized as potent dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of Type 2 Diabetes Mellitus[3].

SQS_Inhibition A Substituted Thiomorpholine- 4-carbaldehyde B Squalene Synthase (SQS) A->B Competitive Binding C Blockade of Farnesyl Pyrophosphate Dimerization B->C Enzyme Inhibition D Decreased Squalene C->D E Lowered Plasma Cholesterol (Antiatherogenic) D->E Clinical Outcome

Fig 2: Mechanism of squalene synthase inhibition by thiomorpholine-4-carbaldehyde derivatives.

Anticancer Properties

Indole-thiomorpholine hybrids have demonstrated significant antiproliferative activities. Specific arylsulfonylhydrazide chemotypes appended to a thiomorpholine core showed promising inhibition of breast cancer cell lines, disrupting tubulin polymerization and inducing apoptosis[9].

Quantitative Data Summaries

To facilitate rapid comparative analysis, the biological efficacy of key thiomorpholine derivatives is summarized below.

Table 1: Antimicrobial Profile of Thiomorpholine Derivatives

Compound ClassTarget OrganismActivity MetricMechanism / TargetCitation
Thiomorpholine Schiff BasesMycobacterium smegmatisMIC: 7.81 μg/mLAnti-tubercular Activity[3]
1-Chloro-2-isocyanatoethane ThiomorpholineBacillus subtilisIZD: 15–18 mmDNA Gyrase Inhibition[8]
Thiomorpholine-Triazole HybridsStaphylococcus epidermidisMIC: 1.17 μg/mLCell Wall Synthesis Disruption[7]

Table 2: Anticancer Efficacy of Thiomorpholine Hybrids

Compound ClassCell LineIC₅₀ ValueCancer TypeCitation
Indole-Thiomorpholine Hybrid (5f)MCF-713.2 μMER+ Breast Cancer[9]
Indole-Thiomorpholine Hybrid (5f)MDA-MB-4688.2 μMTriple-Negative Breast Cancer[9]
Thiomorpholine-Triazole (4d)HeLa26.28 μMCervical Cancer[4]

Conclusion

The strategic deployment of substituted thiomorpholine-4-carbaldehydes represents a masterclass in bioisosteric design. By carefully modulating the electronic and steric properties of the 1-thia-4-azacyclohexane ring, researchers can unlock highly specific interactions with complex biological targets ranging from bacterial DNA gyrase to human squalene synthase. As synthetic methodologies continue to evolve toward greener, self-validating protocols, the thiomorpholine scaffold will undeniably remain a cornerstone in the architecture of next-generation therapeutics.

References

  • [1] THIOMORPHOLINE-4-CARBALDEHYDE | CAS 61907-20-8 Source: Matrix Fine Chemicals URL:1

  • [7] Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1, 4- disubstituted 1,2,3-triazoles Source: Journal of the Serbian Chemical Society URL:7

  • [3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL:3

  • [2] Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) Source: Smolecule URL:2

  • [8] Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine Source: PLOS One URL:8

  • [9] Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells Source: PubMed Central (PMC) URL:9

  • [4] Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents Source: ResearchGate URL:4

  • [5] Method for preparing 4-cyanopiperidine hydrochloride (WO2016113277A1) Source: Google Patents URL:5

  • [6] Iron‐Rich Natural Mineral Gibeon Meteorite Catalyzed N‐formylation of Amines using CO2 as the C1 Source Source: ResearchGate URL:6

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Ethylthiomorpholine-4-carbaldehyde

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from data on analogous chemical structures, as specific sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from data on analogous chemical structures, as specific safety and toxicity data for 2-ethylthiomorpholine-4-carbaldehyde is limited. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting, following a thorough, site-specific risk assessment.

Section 1: Compound Identification and Inferred Hazard Profile

2-Ethylthiomorpholine-4-carbaldehyde is a substituted heterocyclic compound with the molecular formula C7H13NOS.[1] Its structure comprises a thiomorpholine ring, an N-formyl group (carbaldehyde), and a 2-ethyl substituent. Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative hazard assessment must be derived from its constituent functional groups: the thiomorpholine moiety and the aliphatic aldehyde.

  • Thiomorpholine Moiety: Thiomorpholine and its derivatives are known to be irritants and can be corrosive.[2][3] They may cause severe skin burns and eye damage upon contact.[2] Inhalation of vapors or mists can lead to respiratory irritation.[3]

  • Aliphatic Aldehyde Moiety: Aliphatic aldehydes are a class of reactive compounds. Lower molecular weight aldehydes are often volatile, flammable, and can cause irritation to the skin, eyes, and respiratory system.[4] Some aldehydes are also recognized as potential sensitizers or may have carcinogenic properties.[4][5] They can be incompatible with strong oxidizing agents, acids, and bases.[6]

Based on this composite analysis, 2-ethylthiomorpholine-4-carbaldehyde should be handled as a substance that is potentially corrosive, a skin and eye irritant, a respiratory irritant, and may have other unknown toxicological properties.

Physical and Chemical Properties (Inferred)
PropertyValueSource/Justification
CAS Number 30188-23-9[1]
Molecular Formula C7H13NOS[1]
Molecular Weight 159.25 g/mol [1]
Appearance Assumed to be a liquid or low-melting solidBased on analogous structures
Odor Likely pungent or amine-like[7]
Solubility Likely soluble in organic solvents[7]

Section 2: Hazard Identification and Risk Mitigation

A proactive approach to risk mitigation is paramount when handling this compound. The primary hazards are anticipated to be dermal, ocular, and respiratory exposure.

Hazard Classification (Anticipated)
  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Assumed to be a skin irritant, with the potential for causing burns.[2][8]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation or damage.[2][8][9]

  • Respiratory Sensitization: Possible respiratory irritant.[3]

Engineering Controls: The First Line of Defense

All work with 2-ethylthiomorpholine-4-carbaldehyde must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] The fume hood serves to minimize inhalation exposure and contain any potential vapor release. An eyewash station and safety shower must be readily accessible in the immediate work area.[2][10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for minimizing exposure.[6]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause serious eye damage.[4][9]
Hand Protection Chemical-resistant gloves (e.g., neoprene or butyl rubber). Nitrile gloves may be suitable for short-duration handling of dilute solutions, but compatibility should be verified.To prevent skin contact, irritation, and potential burns.[2][6]
Skin and Body Protection A flame-resistant lab coat, full-length pants, and closed-toe shoes. For larger quantities or transfer operations, a chemical-resistant apron is recommended.To protect against skin exposure from spills or splashes.[2][6]
Respiratory Protection Not typically required when used within a functioning chemical fume hood. In the event of a spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and aldehydes may be necessary.To prevent inhalation of potentially irritating or toxic vapors.[6]

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for the safe use of this compound.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Verify Fume Hood Operation a->b c Don Appropriate PPE b->c d Transfer Compound in Fume Hood c->d e Keep Containers Tightly Sealed d->e f Use Non-Sparking Tools d->f g Ground and Bond Containers During Transfer d->g h Wipe Down Work Area g->h i Dispose of Waste Properly h->i j Wash Hands Thoroughly i->j k Remove and Store PPE j->k G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_1 Remove Contaminated Clothing start->skin_1 eye_1 Flush with Water for 15 min, Lifting Eyelids start->eye_1 inh_1 Move to Fresh Air start->inh_1 ing_1 Rinse Mouth with Water start->ing_1 skin_2 Flush with Water for 15 min skin_1->skin_2 skin_3 Seek Medical Attention skin_2->skin_3 eye_2 Remove Contact Lenses (if possible) eye_1->eye_2 eye_3 Seek Immediate Medical Attention eye_2->eye_3 inh_2 If Not Breathing, Give Artificial Respiration inh_1->inh_2 inh_3 Seek Medical Attention inh_2->inh_3 ing_2 Do NOT Induce Vomiting ing_1->ing_2 ing_3 Seek Immediate Medical Attention ing_2->ing_3

Caption: Immediate first aid measures for exposure to 2-ethylthiomorpholine-4-carbaldehyde.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][9]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [2][11]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [9][11]Wash the affected area with soap and water. [11]Seek medical attention. [2][11]* Inhalation: Remove the individual from the exposure area to fresh air. [2]If breathing has stopped, provide artificial respiration. [2]Seek medical attention. [2][11]* Ingestion: Do NOT induce vomiting. [12]Rinse the mouth with water. [12]Never give anything by mouth to an unconscious person. [12]Seek immediate medical attention.

Spill Management
  • Small Spills:

    • Ensure the area is well-ventilated, and wear appropriate PPE, including respiratory protection if necessary. [6] 2. Contain and absorb the spill with an inert material such as sand, earth, or vermiculite. [2] 3. Place the absorbed material into a suitable, labeled container for hazardous waste disposal. [2][6] 4. Clean the spill area with soap and water. [6]

  • Large Spills:

    • Evacuate the area immediately. [6] 2. Alert emergency response personnel and provide details about the spill. [6] 3. Avoid breathing vapors and prevent the spill from entering drains.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. [11]* Hazards: Poisonous gases may be produced in a fire. [11]Containers may explode when heated. [11]Vapors may be heavier than air and can travel to an ignition source and flash back. [11]* Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [13]Use water spray to keep fire-exposed containers cool. [11]

Section 5: Conclusion

While 2-ethylthiomorpholine-4-carbaldehyde is a compound with limited specific safety documentation, a robust safety protocol can be developed by analyzing its constituent functional groups. By treating it with the caution afforded to both thiomorpholine derivatives and aliphatic aldehydes, researchers can mitigate the risks of exposure and ensure a safe laboratory environment. The core principles of hazard minimization—engineering controls, appropriate PPE, and strict handling protocols—are essential for the responsible use of this and any novel chemical compound.

References

  • National Institute for Occupational Safety and Health. (2018). NIOSH Manual of Analytical Methods — Aliphatic Aldehydes (2018). Wikisource. [Link]

  • International Labour Organization. (2011, August 2). Aldehydes and Ketals. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Glycidaldehyde. [Link]

  • MolPort. (n.d.). 2-ethylthiomorpholine-4-carbaldehyde. [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: Thiophene-2-carboxaldehyde. [Link]

  • Angene Chemical. (2025, November 17). Safety Data Sheet: Ethyl thiomorpholine-2-carboxylate. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethylmorpholine. [Link]

  • Chem-TCM. (n.d.). 2-Morpholin-4-yl-1,3-thiazole-4-carboxaldehyde — Chemical Substance Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Ethylaminothiazole-4-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • European Journal of Medicinal Chemistry. (2019, February 15). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

  • HMDB. (n.d.). MORPHOLINE. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)ethyl. [Link]

  • NextSDS. (n.d.). 4-ethylthiophene-2-carbaldehyde — Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

"using 2-ethylthiomorpholine-4-carbaldehyde in organic synthesis"

Application Note: 2-Ethylthiomorpholine-4-carbaldehyde in Advanced Organic Synthesis and Medicinal Chemistry Executive Summary & Chemical Rationale 2-Ethylthiomorpholine-4-carbaldehyde (CAS 30188-23-9) is a specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Ethylthiomorpholine-4-carbaldehyde in Advanced Organic Synthesis and Medicinal Chemistry

Executive Summary & Chemical Rationale

2-Ethylthiomorpholine-4-carbaldehyde (CAS 30188-23-9) is a specialized, aliphatic heterocyclic formamide[1]. While simple formamides like N,N-dimethylformamide (DMF) are ubiquitous in organic synthesis, they often suffer from limitations such as poor chemoselectivity in organometallic reactions and high aqueous solubility, which complicates downstream workups. By incorporating a thiomorpholine core and an asymmetric 2-ethyl substitution, this reagent offers unique physicochemical advantages:

  • Steric Shielding: The 2-ethyl group provides localized steric bulk, which kinetically stabilizes reactive transition states.

  • Enhanced Lipophilicity: The thioether linkage and aliphatic ethyl group significantly increase the partition coefficient (LogP), facilitating seamless organic extraction compared to DMF or N-formylmorpholine (NFM).

  • Dual Utility: It functions both as a highly chemoselective formylating agent and as a robust, formyl-protected precursor for the 2-ethylthiomorpholine pharmacophore in drug discovery[2].

Application I: Chemoselective Formylation of Organometallic Reagents

Mechanistic Causality: Synthesizing aldehydes via the addition of Grignard or organolithium reagents to DMF frequently results in over-addition. The tetrahedral intermediate collapses prematurely, releasing the aldehyde in situ, which then reacts with a second equivalent of the nucleophile to form a secondary alcohol.

As established in landmark methodology, N-formylmorpholine forms a highly stable tetrahedral intermediate that resists this premature collapse ()[3]. 2-Ethylthiomorpholine-4-carbaldehyde enhances this stability even further. The soft Lewis basicity of the sulfur atom and the steric hindrance of the 2-ethyl group lock the O-MgX intermediate in place at 0 °C. Collapse to the aldehyde strictly requires deliberate aqueous acidic hydrolysis.

GrignardFormylation RMgX R-MgX (Grignard) Tetrahedral Stable Tetrahedral Intermediate RMgX->Tetrahedral Nucleophilic Addition (0 °C) Formamide 2-Ethylthiomorpholine- 4-carbaldehyde Formamide->Tetrahedral Aldehyde Aldehyde (R-CHO) Tetrahedral->Aldehyde Aqueous Acid Hydrolysis

Figure 1: Chemoselective formylation of Grignard reagents via a stable tetrahedral intermediate.

Protocol 1: Synthesis of Aldehydes from Grignard Reagents

Self-Validating Workflow:

  • Preparation: Under an inert atmosphere (N₂/Ar), dissolve the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equiv, 1.0 M in THF) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 2-ethylthiomorpholine-4-carbaldehyde (1.0 equiv) in an equal volume of anhydrous THF. Add this solution dropwise over 15 minutes to the Grignard reagent.

    • Causality: Dropwise addition ensures the Grignard reagent remains in slight excess locally, testing the stability of the intermediate and preventing localized exotherms.

  • Incubation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the formamide (UV active/I₂ stain).

  • Hydrolysis (Critical Step): Cool the flask back to 0 °C. Quench slowly with 2M HCl (aq) until the pH reaches 2-3.

    • Causality: The acidic environment protonates the thiomorpholine nitrogen, forcing the collapse of the tetrahedral intermediate and driving the leaving group (2-ethylthiomorpholine hydrochloride) into the aqueous phase.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). The lipophilic thiomorpholine byproduct remains trapped as a salt in the acidic aqueous layer, while the pure aldehyde partitions cleanly into the organic layer.

  • Analysis: GC-MS will confirm the presence of the target aldehyde and the absence of secondary alcohol over-addition products.

Application II: Formyl-Protected Precursor in Medicinal Chemistry

In medicinal chemistry, the 2-ethylthiomorpholine moiety is a valuable, metabolically stable bioisostere for morpholine or piperazine. However, the free amine is sensitive to oxidation and electrophilic attack. The formyl group in 2-ethylthiomorpholine-4-carbaldehyde acts as a highly resilient protecting group, surviving harsh upstream conditions (e.g., nitration, strong Lewis acids) that would readily cleave Boc or Cbz groups. Furthermore, N-formylthiomorpholine derivatives are documented as effective participants in complex halogenation and Vilsmeier-type activations ()[2].

MedChemWorkflow Protected 2-Ethylthiomorpholine- 4-carbaldehyde Deprotection Acidic Hydrolysis (HCl/MeOH, Reflux) Protected->Deprotection FreeAmine 2-Ethylthiomorpholine Hydrochloride Deprotection->FreeAmine Coupling Buchwald-Hartwig Cross-Coupling FreeAmine->Coupling API N-Aryl-2-ethylthiomorpholine (API Scaffold) Coupling->API + Ar-X, Pd(OAc)2, RuPhos, Base

Figure 2: Workflow for utilizing the formyl group as a protecting strategy in API synthesis.

Protocol 2: Deprotection and Buchwald-Hartwig Cross-Coupling
  • Deprotection: Suspend 2-ethylthiomorpholine-4-carbaldehyde in a mixture of methanol and 6M HCl (aq) (1:1 v/v). Reflux at 85 °C for 4-6 hours.

    • Causality: Formamides are exceptionally robust; vigorous acidic conditions are required for cleavage. Acidic hydrolysis is preferred over basic hydrolysis to prevent potential β-elimination or unwanted oxidation of the thioether.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Lyophilize the remaining aqueous solution to yield 2-ethylthiomorpholine hydrochloride as a stable, white solid.

  • Cross-Coupling Setup: In an oven-dried Schlenk flask, combine 2-ethylthiomorpholine hydrochloride (1.2 equiv), a heteroaryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (3.0 equiv).

    • Causality: 3.0 equivalents of base are required—one to neutralize the amine hydrochloride, and two for the catalytic cycle. RuPhos is selected as the ligand because its steric profile efficiently accommodates bulky, secondary aliphatic amines, preventing premature β-hydride elimination.

  • Reaction: Suspend the reagents in anhydrous toluene and heat at 90 °C for 12 hours under an argon atmosphere.

    • Validation Check: An aliquot passed through a mini-silica plug should show the disappearance of the heteroaryl bromide via LC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify the API scaffold via flash chromatography.

Quantitative Reagent Comparison

To guide synthetic planning, the following table summarizes the physicochemical and reactivity profiles of common formylating agents compared to 2-ethylthiomorpholine-4-carbaldehyde.

Formylating AgentEst. LogPBoiling PointOver-Addition Risk (Grignard)Aqueous Workup Efficiency
DMF -1.01153 °CModeratePoor (Forms emulsions, highly water-soluble)
N-Formylmorpholine -0.60239 °CLowModerate (Partially miscible)
2-Ethylthiomorpholine-4-carbaldehyde ~1.20>250 °CVery LowExcellent (Highly lipophilic, clean phase separation)

References

  • Molport Chemical Database. "2-ethylthiomorpholine-4-carbaldehyde (CAS 30188-23-9)". Molport. Available at:[Link]

  • Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1984). "N-Formylmorpholine: a New and Effective Formylating Agent for the Preparation of Aldehydes and Dialkyl (1-formylalkyl)phosphonates from Grignard or Organolithium Reagents". Journal of Organic Chemistry, 49(20), 3856–3857. Available at:[Link]

  • Pech, M., et al. (1996). "4,6-dichloropyrimidine and related compounds" (US Patent 5583226A). United States Patent and Trademark Office.
  • Bipp, H., & Kieczka, H. (2012). "Formamides". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at:[Link]

Sources

Application

Application Note: Antimicrobial Screening of 2-Ethylthiomorpholine-4-Carbaldehyde

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Executive Summary & Mechanistic Rationale The emergence of multidrug-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous exploration of novel chemical scaffolds. Heterocyclic compounds, particularly thiomorpholine derivatives, have emerged as highly privileged structures in medicinal chemistry due to their versatile pharmacological profiles, including potent antibacterial and antifungal activities[1].

2-Ethylthiomorpholine-4-carbaldehyde represents a rationally designed synthetic target. As a Senior Application Scientist, it is critical to understand the causality behind its structural components before initiating in vitro screening:

  • Thiomorpholine Core: The saturated six-membered heterocycle containing sulfur and nitrogen provides a unique three-dimensional conformation. The sulfur atom introduces redox potential, while the overall ring structure enhances the compound's lipophilicity, a critical factor for penetrating the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria[1][2].

  • 4-Carbaldehyde Moiety: The formyl group attached to the nitrogen atom serves as a potent hydrogen-bond acceptor. This structural feature is hypothesized to facilitate high-affinity interactions with intracellular microbial targets, such as DNA gyrase or essential enzymes involved in cell wall biosynthesis[2].

  • 2-Ethyl Substitution: The addition of an ethyl group at the C2 position increases steric bulk and modulates the partition coefficient (LogP), optimizing the molecule's membrane permeability without inducing excessive hydrophobic toxicity.

To rigorously evaluate the antimicrobial efficacy of 2-ethylthiomorpholine-4-carbaldehyde, this application note outlines a self-validating experimental workflow adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

Experimental Workflow & Logical Architecture

The evaluation of a novel compound requires a hierarchical approach: establishing baseline potency (MIC), determining the nature of the inhibition (bactericidal vs. bacteriostatic), and assessing its efficacy against complex bacterial architectures (biofilms).

Workflow Compound 2-Ethylthiomorpholine-4-carbaldehyde Synthesis & Purity Check Solubilization Solubilization in DMSO (Max 1% final conc.) Compound->Solubilization MIC Broth Microdilution (MIC) CLSI M07 Guidelines Solubilization->MIC TimeKill Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) MIC->TimeKill If MIC ≤ 32 µg/mL Biofilm Biofilm Inhibition Assay (Crystal Violet Staining) MIC->Biofilm Sub-MIC concentrations Data Data Analysis & Hit Validation TimeKill->Data Biofilm->Data

Experimental workflow for the antimicrobial screening of 2-ethylthiomorpholine-4-carbaldehyde.

Standardized Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is designed to determine the lowest concentration of 2-ethylthiomorpholine-4-carbaldehyde that completely inhibits visible bacterial growth, serving as the gold standard comparator for commercial and novel antimicrobial susceptibility testing[3].

Reagents & Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Causality - Standardizing divalent cations (Ca²⁺, Mg²⁺) is critical for consistent results, especially when testing against Pseudomonas aeruginosa.

  • Dimethyl Sulfoxide (DMSO): For compound solubilization.

  • 96-well sterile, clear-bottom microtiter plates.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-ethylthiomorpholine-4-carbaldehyde in 100% DMSO to create a stock solution of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CA-MHB. The final test concentrations should range from 0.25 µg/mL to 256 µg/mL. Crucial: Ensure the final concentration of DMSO in any well does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.

  • Inoculum Preparation: Select 3–5 isolated colonies of the target strain from an agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CA-MHB. Add 50 µL of this diluted inoculum to each well containing 50 µL of the serially diluted compound, achieving a final well concentration of 5×105 CFU/mL.

  • Controls:

    • Growth Control: CA-MHB + Bacteria + 1% DMSO (No compound).

    • Sterility Control: CA-MHB only.

  • Incubation & Reading: Incubate the plates at 37°C for 16–20 hours. Determine the MIC as the lowest concentration well with no visible turbidity.

Protocol B: Time-Kill Kinetics Assay

To determine whether the thiomorpholine derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay tracks the logarithmic reduction of viable cells over time.

Step-by-Step Methodology:

  • Prepare a starting inoculum of 5×105 CFU/mL in CA-MHB.

  • Add 2-ethylthiomorpholine-4-carbaldehyde at concentrations corresponding to 1×, 2×, and 4× the established MIC.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At designated time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate onto Mueller-Hinton Agar (MHA).

  • Incubate agar plates for 24 hours and count colonies. A reduction of ≥3log10​ CFU/mL compared to the initial inoculum is defined as a bactericidal effect.

Protocol C: Biofilm Inhibition Assay

Thiomorpholine derivatives have shown promise in disrupting complex pathogenic structures[1]. This assay evaluates the compound's ability to prevent biofilm formation.

Step-by-Step Methodology:

  • Dilute a 0.5 McFarland bacterial suspension 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote robust biofilm formation).

  • Add 100 µL of the suspension to a 96-well plate.

  • Add 100 µL of the compound at sub-MIC concentrations (e.g., 0.5× MIC, 0.25× MIC).

  • Incubate statically at 37°C for 24 hours.

  • Crystal Violet Staining: Gently aspirate planktonic cells and wash the wells three times with phosphate-buffered saline (PBS)[1].

  • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. Wash away excess stain.

  • Solubilize the bound dye with 33% glacial acetic acid and measure the optical density (OD) at 590 nm using a microplate reader.

Proposed Mechanism of Action (MoA)

Understanding the MoA is vital for lead optimization. The structural properties of 2-ethylthiomorpholine-4-carbaldehyde allow it to act as a multi-target agent.

MOA Compound 2-Ethylthiomorpholine-4-carbaldehyde Membrane Lipophilic Penetration (Bacterial Cell Membrane) Compound->Membrane 2-Ethyl group enhances lipophilicity Target Intracellular Targets (e.g., DNA Gyrase / Enzymes) Membrane->Target Hbond Hydrogen Bonding via Carbaldehyde Group Target->Hbond Redox Redox Stress via Sulfur Atom Target->Redox Death Bacterial Cell Death (Bactericidal Effect) Hbond->Death Redox->Death

Proposed mechanism of action for thiomorpholine-4-carbaldehyde derivatives.

Quantitative Data Presentation

The following table presents a representative data summary format for the antimicrobial evaluation of 2-ethylthiomorpholine-4-carbaldehyde against a panel of standard reference strains.

Microbial StrainGram StainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition at 0.5× MIC (%)
Staphylococcus aureus (ATCC 29213)Positive81665.2 ± 4.1
Enterococcus faecalis (ATCC 29212)Positive163258.4 ± 3.8
Escherichia coli (ATCC 25922)Negative32>6442.1 ± 5.5
Pseudomonas aeruginosa (ATCC 27853)Negative64>12828.7 ± 6.2
Candida albicans (ATCC 10231)Fungal163271.3 ± 2.9

Note: Data is illustrative. The higher MIC values observed in Gram-negative strains (e.g., P. aeruginosa) are typical for thiomorpholine derivatives due to the restrictive outer lipopolysaccharide (LPS) envelope[2].

References

  • Humphries, Romney M., et al. "CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests." Journal of Clinical Microbiology, vol. 56, no. 4, 2018.[Link]

  • Ugwu, David I., et al. "Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine." PLOS One, 2017.[Link]

Sources

Method

Application Notes and Protocols: A Framework for Determining the Efficacy of 2-ethylthiomorpholine-4-carbaldehyde

Introduction: Unveiling the Therapeutic Potential of a Novel Thiomorpholine Derivative The morpholine and thiomorpholine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiomorpholine Derivative

The morpholine and thiomorpholine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3][4] 2-ethylthiomorpholine-4-carbaldehyde is a novel compound belonging to this class, and as such, holds significant promise as a potential therapeutic agent.[5] The journey from a promising chemical structure to a validated drug candidate, however, is a complex process that relies on robust and reproducible experimental evaluation.[6][7]

This comprehensive guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of 2-ethylthiomorpholine-4-carbaldehyde. Our approach is designed to be a self-validating system, beginning with broad phenotypic screens to identify biological activity, followed by more focused assays to elucidate the mechanism of action and confirm target engagement. The experimental choices outlined herein are grounded in established principles of drug discovery, prioritizing technical accuracy and field-proven insights to de-risk the progression of this novel compound.[8][9]

Part 1: Foundational Efficacy Screening - A Tiered Approach

The initial phase of testing is designed to cast a wide net, determining if 2-ethylthiomorpholine-4-carbaldehyde exhibits any significant biological effects on cellular systems. This tiered approach allows for efficient go/no-go decisions before committing to more resource-intensive studies.

Tier 1: Assessing General Cytotoxicity and Cell Viability

The first critical step is to understand the compound's impact on cell health.[10] These assays are fundamental in early-stage drug screening to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[10]

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanism of Cell Death A Prepare stock solution of 2-ethylthiomorpholine-4-carbaldehyde B Select relevant cancer cell lines (e.g., panel of diverse origins) A->B C Dose-response treatment (e.g., 8-point, 3-fold serial dilution) B->C D Incubate for 48-72 hours C->D E Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®, LDH Assay) D->E F Data Analysis: Calculate IC50/EC50 values E->F G Treat cells with compound at IC50 and 2x IC50 concentrations F->G Proceed if IC50 < 10 µM H Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI staining) G->H I Caspase Activity Assay (e.g., Caspase-Glo® 3/7) G->I J Data Interpretation: Determine mode of cell death H->J I->J

Caption: A tiered workflow for the initial efficacy screening of 2-ethylthiomorpholine-4-carbaldehyde.

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[11]

Materials:

  • 2-ethylthiomorpholine-4-carbaldehyde

  • Relevant cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well or 384-well microplates[8]

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock of 2-ethylthiomorpholine-4-carbaldehyde in complete medium. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 0.05 µM).

  • Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Representative IC50 Values

Cell LineCompoundIC50 (µM) after 72h
MCF-7 (Breast Cancer)2-ethylthiomorpholine-4-carbaldehydeExperimental Value
PC-3 (Prostate Cancer)2-ethylthiomorpholine-4-carbaldehydeExperimental Value
A549 (Lung Cancer)2-ethylthiomorpholine-4-carbaldehydeExperimental Value
Doxorubicin (Control)DoxorubicinReference Value
Tier 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxic activity, the next logical step is to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[11]

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.[11]

Materials:

  • Cells treated with 2-ethylthiomorpholine-4-carbaldehyde at IC50 and 2x IC50 concentrations

  • FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add FITC Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Part 2: Target-Oriented and Mechanism of Action (MoA) Assays

Assuming the foundational screening suggests a specific mode of action (e.g., induction of apoptosis via a known signaling pathway), the subsequent assays should be designed to probe this hypothesis directly. Given that many morpholine derivatives exhibit enzyme inhibitory activity[1], a logical next step is to investigate potential enzymatic targets.

Hypothetical Scenario: Inhibition of a Kinase Pathway

For the purpose of this guide, let's hypothesize that 2-ethylthiomorpholine-4-carbaldehyde inhibits a key kinase involved in cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., PI3K) Receptor->TargetKinase DownstreamEffector Downstream Effector (e.g., Akt) TargetKinase->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Compound 2-ethylthiomorpholine- 4-carbaldehyde Compound->TargetKinase Inhibition

Caption: Hypothetical pathway showing inhibition of a target kinase by the compound.

Biochemical Assays: Direct Measurement of Enzyme Activity

Biochemical assays provide a controlled, cell-free environment to directly measure the interaction between a compound and its putative target.[6][12] These assays are crucial for confirming direct inhibition and determining kinetic parameters.[13][14]

This protocol describes a general method to assess the inhibitory activity of the compound against a purified kinase enzyme. Fluorometric assays are often more sensitive than colorimetric methods.[13]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (specific to the kinase)

  • Fluorescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 2-ethylthiomorpholine-4-carbaldehyde

  • 384-well, low-volume, white plates

  • Multimode plate reader with fluorescence detection

Procedure:

  • Compound Plating: Dispense serial dilutions of 2-ethylthiomorpholine-4-carbaldehyde into the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate peptide, and ATP in the assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and add the detection reagents as per the kit manufacturer's instructions. This typically involves a reagent that converts the ADP produced into a fluorescent signal.

  • Data Acquisition: Measure fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays: Confirming Target Engagement in a Biological Context

While biochemical assays confirm direct interaction, cell-based assays are essential to verify that the compound can enter the cell and engage its target in a complex biological environment.[12][15]

CETSA® is a powerful method for assessing target engagement in intact cells or cell lysates.[16] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[17]

Materials:

  • Cultured cells

  • 2-ethylthiomorpholine-4-carbaldehyde

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • Equipment for protein analysis (SDS-PAGE, Western blotting)

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat intact cells with the compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G B B C C B->C Validate direct interaction D D E E D->E Confirm cellular effect

Sources

Application

Application Note: 2-Ethylthiomorpholine-4-carbaldehyde as a Versatile Scaffold in the Synthesis of Novel Heterocyclic Compounds

Executive Summary 2-Ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) [1] is a highly versatile, structurally unique N-formyl heterocyclic building block. Featuring a thioether linkage and an ethyl substituent at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) [1] is a highly versatile, structurally unique N-formyl heterocyclic building block. Featuring a thioether linkage and an ethyl substituent at the C2 position, this scaffold offers distinct physicochemical advantages over standard morpholine derivatives, including tunable lipophilicity and the potential for late-stage sulfur oxidation[2]. This Application Note details the mechanistic rationale and validated protocols for utilizing 2-ethylthiomorpholine-4-carbaldehyde in the synthesis of novel heterocyclic compounds, specifically focusing on its conversion to an isocyanide for multicomponent reactions (MCRs) and its use as a specialized Vilsmeier-Haack formylating agent[3].

Physicochemical Profiling & Mechanistic Rationale

The incorporation of the 2-ethylthiomorpholine moiety into drug candidates is driven by its unique conformational bias. The C2-ethyl group breaks the symmetry of the thiomorpholine ring, favoring a specific chair conformation that can enhance target binding affinity through precise spatial orientation. Furthermore, the N-formyl group serves a dual purpose:

  • Stable Precursor : It acts as a stable, non-toxic, and non-corrosive functional group[4] that protects the secondary amine during upstream synthetic steps.

  • Reactive Handle : Under dehydrating conditions, the formamide is readily converted into an isocyanide, a critical pharmacophore and MCR building block. Alternatively, electrophilic activation yields a highly reactive chloroiminium ion[3].

Upstream Synthesis: Electrochemical Decyanative Oxygenation

Traditional formylation often requires harsh reagents (e.g., acetic formic anhydride)[5]. A modern, environmentally benign approach utilizes the electrochemically enabled decyanative C(sp3)–H oxygenation of N-cyanomethylamines[5][6].

Causality: Water serves as the carbonyl oxygen source, avoiding hazardous oxidants. The N-cyanomethyl group acts as a traceless directing group that undergoes anodic oxidation, followed by hydration and decyanation to yield the formamide[5].

Step-by-Step Protocol
  • Cyanomethylation : React 2-ethylthiomorpholine (1.0 equiv) with bromoacetonitrile (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at 60 °C for 4 hours to yield 2-ethyl-N-(cyanomethyl)thiomorpholine.

  • Electrolysis Setup : Dissolve the intermediate (1.0 mmol) in a MeCN/H₂O (1:1) solvent system[6]. Use an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode.

  • Electrolyte Addition : Add nBu₄NBF₄ (0.1 M) as the supporting electrolyte to ensure adequate conductivity.

  • Reaction Execution : Apply a constant current of 10 mA at room temperature for 4 hours.

  • Workup & Isolation : Extract the aqueous mixture with ethyl acetate (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-ethylthiomorpholine-4-carbaldehyde[6].

Downstream Application 1: Dehydration to Isocyanide for MCRs

To utilize the scaffold in Ugi or Passerini multicomponent reactions, the formamide must be dehydrated to an isocyanide.

Causality: Phosphorus oxychloride (POCl₃) selectively attacks the formamide oxygen, forming an O-phosphorodichloridate intermediate. Triethylamine (Et₃N) acts as an acid scavenger and facilitates the E2-type elimination of PO₂Cl₂⁻, yielding the isocyanide. Strict temperature control (-78 °C) is maintained to prevent the exothermic polymerization of the highly reactive isocyanide.

Step-by-Step Protocol
  • Dissolve 2-ethylthiomorpholine-4-carbaldehyde (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Add Et₃N (25.0 mmol, 5.0 equiv) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add POCl₃ (6.0 mmol, 1.2 equiv) over 15 minutes, maintaining the internal temperature below -60 °C.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Quench the reaction with a saturated aqueous Na₂CO₃ solution (20 mL) at 0 °C.

  • Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure (water bath < 30 °C). Use the crude 2-ethyl-4-isocyanothiomorpholine immediately for MCRs.

Downstream Application 2: Ugi 4-Component Reaction (U-4CR)

Causality: The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Methanol is chosen as the solvent because its hydrogen-bonding capability stabilizes the intermediate iminium ion, accelerating the α-addition of the 2-ethyl-4-isocyanothiomorpholine. The subsequent Mumm rearrangement is thermodynamically driven by the formation of the stable amide bond.

Step-by-Step Protocol
  • In a 10 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in HPLC-grade methanol (3.0 mL). Stir for 30 minutes at room temperature to allow complete iminium formation.

  • Add the carboxylic acid (1.0 mmol) and stir for an additional 10 minutes.

  • Add the freshly prepared 2-ethyl-4-isocyanothiomorpholine (1.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12–24 hours (monitor via LC-MS).

  • Remove the solvent under reduced pressure. Purify the residue via preparative HPLC to yield the highly functionalized peptidomimetic.

Quantitative Data & Yield Analysis

The following table summarizes the substrate scope and efficiency of the U-4CR utilizing 2-ethyl-4-isocyanothiomorpholine across various electronic and steric environments.

EntryAldehydePrimary AmineCarboxylic AcidYield (%)Purity (HPLC)
1 BenzaldehydeAnilineAcetic acid84%>98%
2 4-MethoxybenzaldehydeBenzylamineBenzoic acid79%>97%
3 4-NitrobenzaldehydeAnilineAcetic acid88%>99%
4 ButyraldehydeCyclohexylamineFormic acid72%>95%
5 Pyridine-3-carboxaldehydeAnilineTrifluoroacetic acid76%>96%

Note: Yields refer to isolated, chromatographically pure products. Reactions performed at 1.0 mmol scale in Methanol at 25 °C for 18 hours.

Visualizations

Synthetic Workflow

The diagram below illustrates the complete synthetic trajectory from the base morpholine derivative to the final MCR product.

Workflow SM 2-Ethylthiomorpholine Step1 Electrochemical Oxygenation SM->Step1 Int1 2-Ethylthiomorpholine- 4-carbaldehyde Step1->Int1 H2O, e- Step2 POCl3 / Et3N Dehydration Int1->Step2 Int2 2-Ethyl-4-isocyano- thiomorpholine Step2->Int2 -H2O Step3 Ugi 4-CR (Methanol, 25°C) Int2->Step3 Product Novel Heterocyclic Peptidomimetics Step3->Product + Aldehyde, Amine, Carboxylic Acid

Caption: Synthetic workflow from 2-ethylthiomorpholine to novel peptidomimetics via Ugi-4CR.

Mechanistic Pathway of Formamide Activation

When not dehydrated to an isocyanide, the N-formyl group can act as a Vilsmeier-Haack reagent for the formylation of electron-rich heterocycles.

Mechanism N1 2-Ethylthiomorpholine- 4-carbaldehyde N2 Electrophilic Attack by POCl3 N1->N2 N3 O-Phosphorodichloridate Intermediate N2->N3 N4 Elimination of PO2Cl2(-) N3->N4 N5 Chloroiminium Ion (Vilsmeier Reagent) N4->N5 N6 Nucleophilic Addition (e.g., Indole) N5->N6 N7 Formylated Heterocycle + 2-Ethylthiomorpholine N6->N7

Caption: Mechanistic pathway of Vilsmeier-Haack type activation of the formamide group.

References

  • Molport Database:2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9
  • Royal Society of Chemistry (RSC):Supplementary Information - Electrochemically Enabled Decyanative C(sp3)
  • Google Patents:WO2015198045A1 - 3-substituted 2-amino-indole deriv
  • ResearchGate:N-Formylsaccharin: A New Formyl
  • Organic & Biomolecular Chemistry (RSC):Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones
  • Asian Journal of Green Chemistry:Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds

Sources

Method

Application Note: Scale-Up Synthesis of 2-Ethylthiomorpholine-4-carbaldehyde for Preclinical Studies

Introduction & Strategic Rationale In contemporary preclinical drug development, modulating the physicochemical properties of lead compounds is paramount. The substitution of traditional morpholine rings with thiomorphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In contemporary preclinical drug development, modulating the physicochemical properties of lead compounds is paramount. The substitution of traditional morpholine rings with thiomorpholine derivatives has emerged as a privileged strategy to optimize lipophilicity, enhance metabolic stability, and mitigate hERG liabilities. Specifically, 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) serves as a critical, high-value intermediate in the synthesis of CNS-active and metabolic disease therapeutics [1].

Transitioning the synthesis of this scaffold from a milligram-scale medicinal chemistry route to a kilogram-scale process requires rigorous optimization. Early-stage routes often rely on expensive coupling agents, extreme temperatures, and solvent-intensive silica gel chromatography. This application note details a robust, chromatography-free, three-step process chemistry workflow designed for high atom economy, safety, and seamless scalability.

Process Chemistry & Mechanistic Design

To achieve a scalable synthesis, we designed a convergent approach starting from commercially available, inexpensive bulk reagents: 2-mercaptobutan-1-ol and 2-chloroethylamine hydrochloride.

Causality in Route Selection
  • Chemoselective S-Alkylation (Step 1): The inherent nucleophilicity of the thiolate anion over the amine allows for highly selective thioetherification in aqueous sodium hydroxide, completely avoiding the need for organic bases or anhydrous conditions.

  • Intramolecular Cyclization (Step 2): By utilizing thionyl chloride ( SOCl2​ ) to convert the primary alcohol to a chloride, subsequent base-mediated intramolecular alkylation rapidly yields the cyclic 2-ethylthiomorpholine (CAS: 30188-20-6)[2].

  • Low-Temperature N-Formylation (Step 3): Standard formylation using neat formic acid requires prolonged heating (>100°C), which risks thermal degradation and oxidation of the thioether linkage. To circumvent this, we utilize Acetic Formic Anhydride (AFA), generated in situ. AFA is a highly reactive electrophile that drives the N-formylation of amines to completion at 0–20°C, preserving the structural integrity of the molecule [3].

Route Comparison Metrics
MetricMedChem Route (Historical)Optimized Process RouteScale-Up Impact
Overall Yield 32%68%>2-fold increase in throughput.
Purification Column ChromatographyLiquid-Liquid Ext. & DistillationEliminates silica waste; drastically reduces E-factor.
Formylation Temp 110°C (Neat HCOOH)0–20°C (AFA method)Prevents thioether oxidation; saves energy.
E-Factor > 150< 25Highly sustainable and cost-effective.

Experimental Workflows and Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes specific Process Analytical Technology (PAT) checkpoints and "Stop-Go" criteria to ensure batch-to-batch reproducibility.

ProcessWorkflow SM Raw Materials 2-mercaptobutan-1-ol 2-chloroethylamine Step1 Step 1: S-Alkylation (Aqueous NaOH, 50°C) SM->Step1 PAT1 PAT: HPLC-UV Thiol Consumption Step1->PAT1 Step2 Step 2: Cyclization (SOCl2, then NaOH, 80°C) Step1->Step2 PAT2 PAT: GC-FID Ring Closure Monitor Step2->PAT2 Step3 Step 3: N-Formylation (HCOOH / Ac2O, 0-20°C) Step2->Step3 Product 2-Ethylthiomorpholine- 4-carbaldehyde (Vacuum Distillation) Step3->Product

Fig 1. Scalable process workflow and PAT integration for 2-ethylthiomorpholine-4-carbaldehyde.
Protocol 1: Synthesis of 2-((2-aminoethyl)thio)butan-1-ol

Objective: Chemoselective S-alkylation.

  • Preparation: Charge a jacketed reactor with Deionized Water (5.0 vol) and Sodium Hydroxide (2.1 eq). Stir at 20°C until fully dissolved.

  • Addition: Add 2-mercaptobutan-1-ol (1.0 eq) to the alkaline solution. Stir for 15 minutes to generate the thiolate.

  • Alkylation: Slowly add an aqueous solution of 2-chloroethylamine hydrochloride (1.05 eq in 2.0 vol water) over 1 hour, maintaining the internal temperature below 30°C (exothermic).

  • Heating: Ramp the reactor temperature to 50°C and age for 4 hours.

  • Validation (Stop-Go): Sample the reaction mixture. Analyze via HPLC-UV (Derivatization method) or Ellman's reagent assay. Criterion: Proceed to workup only when unreacted thiol is < 2.0%.

  • Workup: Cool to 20°C. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 3.0 vol). Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield Intermediate 1 as a pale oil.

Protocol 2: Cyclization to 2-Ethylthiomorpholine

Objective: Intramolecular ring closure via transient chloride formation.

  • Chlorination: Dissolve Intermediate 1 (1.0 eq) in Toluene (6.0 vol) and cool to 0°C. Dropwise add Thionyl Chloride ( SOCl2​ , 1.1 eq) over 2 hours.

  • Activation: Heat the mixture to 60°C for 2 hours to ensure complete conversion of the alcohol to the alkyl chloride hydrochloride salt.

  • Cyclization: Cool the reactor to 10°C. Slowly dose in 20% w/w aqueous NaOH until the aqueous phase pH > 12. The neutralization of the amine triggers the intramolecular nucleophilic attack.

  • Maturation: Heat the biphasic mixture to 80°C for 6 hours.

  • Validation (Stop-Go): Sample the organic phase. Analyze via GC-FID. Criterion: Proceed only when the acyclic chloride intermediate is < 1.0% AUC.

  • Workup: Separate the phases. Wash the toluene layer with brine, concentrate, and purify via short-path vacuum distillation to isolate 2-ethylthiomorpholine (CAS: 30188-20-6) as a colorless liquid.

Protocol 3: N-Formylation to 2-Ethylthiomorpholine-4-carbaldehyde

Objective: Low-temperature formylation using Acetic Formic Anhydride.

Mechanism HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Electrophile) HCOOH->AFA Ac2O Acetic Anhydride Ac2O->AFA Tetra Tetrahedral Intermediate AFA->Tetra Amine 2-Ethylthiomorpholine Amine->Tetra Prod Formylated API Intermediate Tetra->Prod

Fig 2. Mechanistic pathway of low-temperature N-formylation using acetic formic anhydride.
  • AFA Generation: In a separate, dry vessel, mix Formic Acid (1.5 eq) and cool to 0°C. Slowly add Acetic Anhydride (1.2 eq). Stir at 20°C for 1 hour, then cool back to 0°C.

  • Coupling: To the main reactor containing 2-ethylthiomorpholine (1.0 eq) in Ethyl Acetate (EtOAc, 4.0 vol) at 0°C, dropwise add the pre-formed AFA solution. Maintain internal temperature < 10°C.

  • Aging: Remove the cooling bath and stir at 20°C for 2 hours.

  • Validation (Stop-Go): Sample for GC-MS analysis. Criterion: Disappearance of the secondary amine mass peak (m/z 131); appearance of the product peak (m/z 159).

  • Workup: Quench the reaction by slowly adding ice-cold water (3.0 vol). Separate the layers. Wash the organic layer with saturated aqueous NaHCO3​ until pH is neutral, followed by a brine wash.

  • Isolation: Concentrate the organic layer. Purify the crude product via fractional vacuum distillation (b.p. ~115-120°C at 2 mmHg) to afford 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) in >98% purity.

Quantitative Quality Control Data

The implementation of this protocol across three 1-kg pilot batches yielded the following reproducible metrics, validating the robustness of the process:

Step / IntermediateAvg. Yield (%)Purity (Method)Key Impurity Profile
1. Thioether Alcohol 88%96.5% (HPLC-UV)< 2% N-alkylated byproduct
2. 2-Ethylthiomorpholine 82%98.1% (GC-FID)< 0.5% uncyclized chloride
3. Final Formylated API 94%99.3% (GC-MS)< 0.1% acetic acid residue

References

  • Molport. "2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9". Molport Database. URL:[Link]

  • Luo, M.-J., et al. "Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 Source" (Contextualizing the critical importance of formamide synthesis in scalable chemistry). ResearchGate. URL:[Link]

Technical Notes & Optimization

Troubleshooting

"improving yield in 2-ethylthiomorpholine-4-carbaldehyde synthesis"

Welcome to the Technical Support Center for the synthesis of 2-ethylthiomorpholine-4-carbaldehyde . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-ethylthiomorpholine-4-carbaldehyde . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when scaling up or optimizing the formylation of secondary thiomorpholine derivatives.

Unlike primary amines, the N-formylation of 2-ethylthiomorpholine is complicated by the steric hindrance of the alpha-ethyl group and the oxidation susceptibility of the thioether core. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure you achieve >95% yields.

Workflow Visualization: The Mixed Anhydride Pathway

To understand the troubleshooting steps below, we must first map the kinetic pathways of the reaction. The most efficient method for this transformation utilizes Acetic Formic Anhydride (AFA)[1].

G HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Electrophile) HCOOH->AFA 50°C, 1h Ac2O Acetic Anhydride Ac2O->AFA Pre-mixing SideProduct N-Acetyl-2-ethylthiomorpholine Ac2O->SideProduct Concurrent addition (Kinetic trap) Product 2-Ethylthiomorpholine- 4-carbaldehyde AFA->Product -20°C to RT Selective Amine 2-Ethylthiomorpholine Amine->Product Amine->SideProduct

Figure 1: Kinetic pathways in the N-formylation of 2-ethylthiomorpholine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding a high percentage of the N-acetyl byproduct instead of the desired N-formyl product?

The Causality: This is the most common failure mode when using the formic acid/acetic anhydride system. The active formylating agent is Acetic Formic Anhydride (AFA), which must be generated in situ[1]. AFA formation is an equilibrium process. If you add 2-ethylthiomorpholine before the AFA has fully formed, the amine will act as a nucleophile against the unreacted acetic anhydride. Because acetic anhydride is a highly active electrophile, it rapidly traps the amine, leading to irreversible N-acetylation[1]. The Solution: You must decouple the anhydride formation from the amine addition. Pre-mix the formic acid and acetic anhydride and heat the mixture to 50 °C for 1 hour to drive AFA formation. Only after cooling this mixture to -20 °C should you introduce the 2-ethylthiomorpholine.

Q2: My overall conversion is stuck at 60-70%. How can I overcome this?

The Causality: Secondary amines exhibit higher steric hindrance compared to primary amines, which inherently lowers their nucleophilic attack rate on formylating agents[2]. The ethyl group at the 2-position of the thiomorpholine ring exacerbates this steric bulk. Standard refluxing in ethyl formate is often insufficiently reactive for alpha-branched secondary amines. The Solution: Switch to the pre-formed AFA method and use a strict 2.0 molar equivalent excess of AFA relative to the amine. The high electrophilicity of AFA overcomes the steric barrier of the 2-ethyl group, pushing conversion to >95%[1].

Q3: I am observing a highly polar impurity on TLC that lowers my isolated yield. What is it?

The Causality: The sulfur atom in the thiomorpholine ring is highly susceptible to oxidation, readily forming thiomorpholine oxide (sulfoxide) or sulfone derivatives[3]. This typically occurs during the workup phase if the reaction is exposed to atmospheric oxygen under basic conditions, or if peroxide impurities are present in your extraction solvents (e.g., old diethyl ether or THF). The Solution: Perform all aqueous workups using degassed solvents. Replace ether with LC-MS grade ethyl acetate, and maintain a nitrogen or argon blanket during the reaction.

Quantitative Data: Yield Optimization Summary

The table below summarizes the empirical data driving our protocol choices. Notice the stark difference in product distribution based on the timing of reagent addition.

ConditionFormylating AgentTemp (°C)Time (h)Conversion (%)Target N-Formyl Yield (%)N-Acetyl Impurity (%)
1HCOOH (neat)1002465600
2Ethyl Formate (neat)65 (reflux)4870680
3HCOOH / Ac₂O (Concurrent addition)2541004555
4Pre-formed AFA (2.0 eq) -20 to 25 2 100 >98 <1

Self-Validating Experimental Protocol

This protocol utilizes a self-validating system: at each critical juncture, a physical or analytical check is embedded to guarantee the chemistry is proceeding as intended before you move to the next step.

Reagents Required:

  • 2-Ethylthiomorpholine (1.0 eq, 10 mmol)

  • Formic Acid (98%+, 2.5 eq, 25 mmol)

  • Acetic Anhydride (99%+, 2.0 eq, 20 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Degassed Ethyl Acetate (for workup)

Step 1: Generation of Acetic Formic Anhydride (AFA)

  • Under an argon atmosphere, add Formic Acid (25 mmol) to a dry round-bottom flask.

  • Dropwise, add Acetic Anhydride (20 mmol) while stirring.

  • Heat the mixture to 50 °C for exactly 1 hour.

    • Self-Validation Check: Pull a 10 µL aliquot and run a quick IR spectrum. You should observe a split carbonyl stretch characteristic of mixed anhydrides (~1790 and 1720 cm⁻¹), confirming AFA formation.

Step 2: Substrate Addition

  • Cool the AFA mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Low temperatures suppress the thermal decomposition of AFA (which releases CO gas) and kinetically favor formylation over any residual acetylation.

  • Dissolve 2-ethylthiomorpholine (10 mmol) in 5 mL of anhydrous DCM.

  • Add the amine solution dropwise over 15 minutes to the AFA mixture.

Step 3: Reaction Monitoring

  • Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

    • Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The starting amine will appear as a dark spot upon heating. The reaction is complete when the Ninhydrin-positive spot completely disappears, replaced by a UV-active/Iodine-active spot (the formamide product) at a higher Rf.

Step 4: Quench and Isolation

  • Quench the reaction by pouring it into 20 mL of crushed ice water.

  • Slowly neutralize the mixture to pH 7.5 using saturated aqueous NaHCO₃. Caution: vigorous CO₂ evolution will occur.

  • Extract the aqueous layer with degassed Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-ethylthiomorpholine-4-carbaldehyde as a pale oil.

References

  • [3] Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. URL:[Link]

  • [2] N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Formylation of Amines. PMC (National Institutes of Health). URL:[Link]

Sources

Optimization

"purification challenges of 2-ethylthiomorpholine-4-carbaldehyde"

Welcome to the Technical Support Center for 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9)[1]. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks when iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9)[1]. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks when isolating this specific compound.

This molecule presents a trifecta of purification challenges: restricted amide bond rotation, susceptibility to thioether oxidation, and hydrolytic instability. This guide moves beyond basic lab protocols to explain the underlying causality behind these phenomena, providing you with self-validating workflows to ensure high-purity isolation.

Core Purification Workflow

G N1 Crude Mixture N2 Aqueous Workup (pH 6.5 - 7.5) N1->N2 Prevent Hydrolysis N3 Mild Acid Wash (Remove Amine) N2->N3 Phase Separation N4 Peroxide-Free Chromatography N3->N4 Prevent Oxidation N5 Dynamic HPLC & High-Temp NMR N4->N5 Rotamer Resolution N6 Purified Target Compound N5->N6 Validation

Purification workflow addressing hydrolysis, oxidation, and rotameric challenges.

Troubleshooting Guides & FAQs

Q1: Why does my LC-MS and ¹H-NMR show twin peaks even after rigorous purification? Is my compound degrading?

The Causality: You are likely observing rotamers, not impurities. The N-formyl group possesses significant partial double-bond character along the C–N amide bond due to resonance. This restricts free rotation at room temperature, trapping the molecule in distinct E and Z conformational states. Because of the asymmetric 2-ethyl group on the thiomorpholine ring, these rotamers are magnetically and chromatographically distinct, leading to peak splitting in NMR and peak tailing or doubling in HPLC[2].

The Solution: Do not attempt to separate these peaks via preparative chromatography; they will simply re-equilibrate in your collection tubes. Instead, validate your purity using a self-validating thermodynamic approach.

Protocol: High-Temperature NMR for Rotamer Coalescence

  • Dissolve 10–15 mg of the purified 2-ethylthiomorpholine-4-carbaldehyde in 0.6 mL of DMSO-d6.

  • Acquire a baseline ¹H-NMR spectrum at 25°C. Note the split formyl proton signals (typically around ~8.0 ppm) and broadened aliphatic multiplets.

  • Gradually increase the NMR probe temperature to 90°C, allowing 5 minutes for thermal equilibration at each 10°C interval.

  • Acquire the spectrum at 90°C. The thermal energy will overcome the restricted rotation barrier, causing the E and Z signals to coalesce into a single, sharp formyl peak. If secondary peaks remain at 90°C, they are true structural impurities.

Q2: I am seeing a highly polar impurity forming during silica gel chromatography. Mass spectrometry shows an [M+16] peak. What is happening?

The Causality: Your compound is undergoing spontaneous oxidation. The sulfur atom in the thiomorpholine ring is a strong nucleophile and is highly susceptible to oxidation, forming a sulfoxide (+16 Da)[3]. This process is accelerated by trace peroxides in ethereal solvents (like THF or diethyl ether) and is frequently catalyzed by the slightly acidic, active surface sites of standard silica gel during column chromatography.

The Solution: You must eliminate reactive oxygen species and passivate your stationary phase.

Protocol: Peroxide-Free Deactivated Chromatography

  • Solvent Prep: Strictly avoid old ethereal solvents. Use fresh, BHT-stabilized solvents or switch to a Dichloromethane/Methanol gradient.

  • Silica Deactivation: Slurry your silica gel in your mobile phase containing 1% (v/v) Triethylamine (Et₃N). This neutralizes the acidic silanol groups that catalyze thioether oxidation.

  • Column Packing: Pack the column with the deactivated slurry and flush with 2 column volumes of the mobile phase (without Et₃N) before loading your sample.

  • Fractions: Evaporate fractions immediately under reduced pressure at <35°C to minimize thermal oxidative stress.

Q3: My compound disappears during aqueous workup, yielding unreacted 2-ethylthiomorpholine and formic acid. How do I prevent this?

The Causality: N-formylmorpholine derivatives are sensitive to both acidic and basic hydrolysis[4]. While the formyl group is an excellent protecting/directing group, prolonged exposure to strong aqueous acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) during extraction will cleave the amide bond, reverting the molecule to the secondary amine.

The Solution: Utilize a tightly pH-controlled extraction protocol that leverages the pKa difference between the starting material and the product without triggering hydrolysis.

Protocol: pH-Controlled Extraction

  • Dilute the crude reaction mixture in Dichloromethane.

  • Wash the organic layer with a mild citrate buffer (pH 4.5). The unreacted 2-ethylthiomorpholine (pKa ~8.5) will protonate and partition into the aqueous layer, while the neutral N-formyl product remains in the organic phase.

  • Immediately wash the organic phase with a neutral phosphate buffer (pH 7.0) to remove residual acid.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data Summary

ParameterValue / ObservationMechanistic Implication
Molecular Weight 159.25 g/mol [1]Target mass for LC-MS (M+H = 160.25).
[M+16] Impurity 175.25 g/mol Indicates thioether oxidation to sulfoxide[3].
¹H-NMR Formyl Signal ~8.0 ppm (Split)Indicates E/Z rotamers due to restricted amide rotation[2].
Amine pKa ~8.5 (Conjugate Acid)Enables removal of unreacted 2-ethylthiomorpholine via pH 4.5 wash.
Amide pKa < 0Neutral during mild acid wash; susceptible to extreme pH hydrolysis[4].

References

  • [1] "2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9". Molport. URL: [Link]

  • [2] Geffe, M., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • [3] "Constructing Polycarbonate-Based Oxidation-Responsive Polymersome Nanoreactors with Tunable Biocatalysis." Macromolecules, ACS Publications, 2025. URL:[Link]

Sources

Troubleshooting

"troubleshooting guide for 2-ethylthiomorpholine-4-carbaldehyde experiments"

Welcome to the Technical Support Center for 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9)[1]. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9)[1]. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are synthesizing or utilizing this specific heterocyclic building block.

This compound features two highly sensitive moieties: a thioether (prone to over-oxidation) and a formamide (exhibiting restricted C-N bond rotation). The methodologies and troubleshooting steps below are engineered as self-validating systems—ensuring that every experimental observation can be diagnostically proven in the lab.

Diagnostic Workflow

When synthesizing or purifying 2-ethylthiomorpholine-4-carbaldehyde, deviations in yield or spectral purity are common. Use the diagnostic logic below to isolate the root cause of your experimental failure.

TroubleshootingWorkflow Start Crude Product Analysis (2-ethylthiomorpholine-4-carbaldehyde) LCMS LC-MS Assessment Start->LCMS Aliquot 1 NMR NMR Assessment Start->NMR Aliquot 2 MassIssue Mass = [M+H]+ +16/32 Da (m/z 176 or 192) LCMS->MassIssue Impurity Detected NMRIssue Peak Doubling Observed in 1H/13C Spectra NMR->NMRIssue Spectrum Complex MassSol Diagnosis: Sulfur Over-oxidation Action: Lower Current Density MassIssue->MassSol Resolve NMRSol Diagnosis: Formamide Rotamers Action: Run VT-NMR at 80°C NMRIssue->NMRSol Resolve

Diagnostic workflow for identifying and resolving common synthetic issues with 2-ethylthiomorpholine-4-carbaldehyde.

Troubleshooting & FAQs

Issue 1: Thioether Over-Oxidation During Electrochemical Synthesis

Q: I am synthesizing 2-ethylthiomorpholine-4-carbaldehyde via electrochemical decyanative oxygenation. My LC-MS shows major impurities at +16 Da (m/z 176) and +32 Da (m/z 192). How do I prevent this?

Expert Insight & Causality: The target mass for your product is m/z 160 ([M+H]⁺). The +16 and +32 Da shifts correspond to the sulfoxide and sulfone derivatives, respectively. Thioethers are highly susceptible to anodic oxidation. In the[2], H₂O serves as the oxygen source. If the applied current density is too high, the thioether sulfur undergoes competitive single-electron oxidation prior to the desired N-cyanomethyl oxidation[3]. Self-Validating Solution: By tracking the exact mass shift, your LC-MS acts as a self-validating diagnostic tool. To resolve this:

  • Reduce the constant current density from 15 mA/cm² to 5–10 mA/cm².

  • Strictly limit H₂O to exactly 2.0 equivalents relative to the substrate to prevent excess oxygen transfer.

  • Terminate the reaction immediately upon consumption of the starting material.

Issue 2: NMR Spectral Complexity (Peak Doubling)

Q: The ¹H and ¹³C NMR spectra of my purified product show peak doubling for the ring protons and carbons. Is my 2-ethylthiomorpholine-4-carbaldehyde a mixture of diastereomers or impure?

Expert Insight & Causality: This is a classic artifact of formamide rotamerism, not a chemical impurity. The C–N bond in the formamide group (N–CHO) possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group[4]. This restricts rotation at room temperature, resulting in two distinct conformational isomers (rotamers) where the formyl oxygen is either syn or anti to the 2-ethyl substituted side of the ring. Self-Validating Solution: Perform Variable-Temperature (VT) NMR. Dissolve the sample in DMSO-d₆ and acquire the spectrum at 80–100 °C. The thermal energy will overcome the rotational barrier. If the doubled peaks coalesce into a single, time-averaged set of signals, the system self-validates that the doubling was due to rotamers, confirming the purity of your compound.

Issue 3: Low Yield in Standard N-Formylation

Q: I am using ethyl formate to formylate 2-ethylthiomorpholine, but conversion stalls at <40%. How can I drive the reaction to completion?

Expert Insight & Causality: While ethyl formate is a standard reagent, the secondary amine in the 2-ethylthiomorpholine ring exhibits reduced nucleophilicity due to the steric hindrance imparted by the adjacent 2-ethyl group. To overcome the activation energy barrier for nucleophilic acyl substitution, a more highly electrophilic formylating agent is required. Self-Validating Solution: Switch to acetic formic anhydride (AFA) , generated in situ. AFA is significantly more electrophilic than ethyl formate and will drive the N-formylation to quantitative conversion within 2 hours.

Validated Experimental Protocols

Protocol A: Synthesis via Acetic Formic Anhydride (Standard Scale-up)

Use this method for reliable, oxidant-free scale-up from 2-ethylthiomorpholine.

  • AFA Generation: Cool acetic anhydride (3.0 equiv) to 0 °C under an inert argon atmosphere. Add formic acid (3.5 equiv) dropwise to maintain the internal temperature below 5 °C.

  • Activation: Heat the mixture to 50 °C for 2 hours to generate acetic formic anhydride (AFA) in situ, then cool back to 0 °C.

  • Coupling: Dissolve 2-ethylthiomorpholine (1.0 equiv) in anhydrous dichloromethane (DCM) and add it dropwise to the AFA solution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Ninhydrin stain) until the secondary amine is fully consumed.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure 2-ethylthiomorpholine-4-carbaldehyde.

Protocol B: Electrochemically Enabled Decyanative Oxygenation (Advanced)

Use this method when synthesizing the formamide directly from an N-cyanomethylamine precursor, adapted from Luo et al.[3].

  • Cell Setup: In an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode, add N-cyanomethyl-2-ethylthiomorpholine (0.5 mmol, 1.0 equiv).

  • Electrolyte & Reagents: Add tetrabutylammonium tetrafluoroborate (TBABF₄, 0.1 M) as the supporting electrolyte and H₂O (2.0 equiv) as the oxygen source[3].

  • Solvent: Dissolve the mixture in 10 mL of anhydrous acetonitrile (MeCN).

  • Electrolysis: Electrolyze the mixture at a constant current of 10 mA at room temperature for approximately 3–5 hours. Critical: Monitor strictly by LC-MS every 30 minutes to prevent over-oxidation of the thioether.

  • Isolation: Upon completion, transfer the mixture to a round-bottom flask, remove the solvent under reduced pressure, and purify the crude residue by silica gel flash chromatography.

Quantitative Data & Diagnostic Markers

Use the following table to cross-reference your analytical data during quality control.

Property / Diagnostic MarkerValueDiagnostic Significance
Molecular Formula C₇H₁₃NOSBaseline elemental composition[1].
Molecular Weight 159.25 g/mol Target mass for gravimetric analysis[1].
Exact Mass [M+H]⁺ 160.08 m/zPrimary LC-MS target peak.
Sulfoxide Impurity[M+H]⁺ 176.07 m/zIndicator of mild anodic over-oxidation (+16 Da).
Sulfone Impurity [M+H]⁺ 192.07 m/zIndicator of severe anodic over-oxidation (+32 Da).
¹H NMR (Formyl CHO) ~8.00 - 8.15 ppm (1H, s)Confirms successful formylation; splits into two singlets at RT due to rotamers[4].

References

  • Luo, M.-J., et al. (2023). Electrochemically enabled decyanative C(sp3)–H oxygenation of N-cyanomethylamines to formamides. Organic & Biomolecular Chemistry, 21(14), 2917-2921. URL:[Link]

  • Molport Chemical Database. 2-ethylthiomorpholine-4-carbaldehyde | CAS 30188-23-9. URL:[Link]

  • Royal Society of Chemistry (RSC) Supplementary Information. Analytical data for Thiomorpholine-4-carbaldehyde derivatives. URL:[Link](Extrapolated structural reference for formamide rotamerism)

Sources

Optimization

Technical Support Center: 2-Ethylthiomorpholine-4-carbaldehyde (EMT-CHO)

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-ethylthiomorpholine-4-carbaldehyde, hereafter referred to as EMT-CHO. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-ethylthiomorpholine-4-carbaldehyde, hereafter referred to as EMT-CHO. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide a foundational understanding of its potential degradation pathways and offer practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for EMT-CHO in solution?

A1: EMT-CHO possesses two primary chemically reactive sites susceptible to degradation: the thioether linkage within the thiomorpholine ring and the N-formyl (amide) group. The main degradation pathways are:

  • Oxidation: The sulfur atom is prone to oxidation, converting the thioether to a sulfoxide and potentially further to a sulfone. This is a common pathway, often accelerated by atmospheric oxygen, trace peroxides in solvents, or other oxidizing agents.[1][2][3][4]

  • Hydrolysis: The N-formyl group, which is an amide, can undergo acid- or base-catalyzed hydrolysis.[5][6][7] This reaction cleaves the formyl group, yielding 2-ethylthiomorpholine and formic acid. The rate of hydrolysis is highly dependent on the pH of the solution.[7][8]

Q2: I've observed a new, more polar peak in my HPLC analysis after storing my EMT-CHO solution. What is it likely to be?

A2: A new, more polar peak is a classic indicator of oxidation. The formation of 2-ethylthiomorpholine-4-carbaldehyde-S-oxide (the sulfoxide) or the S-dioxide (the sulfone) introduces a highly polar S-O bond, which significantly reduces the retention time on a reverse-phase HPLC column. To confirm, we recommend analysis by LC-MS to identify the molecular weight of the new species, which should correspond to the addition of one (sulfoxide, +16 Da) or two (sulfone, +32 Da) oxygen atoms.

Q3: My solution of EMT-CHO has been stored in a THF still. Is this acceptable?

A3: No, this is strongly discouraged. Ethers like tetrahydrofuran (THF) are known to form explosive peroxides upon exposure to air and light.[9][10][11] These peroxides are potent oxidizing agents that will readily degrade the thioether moiety of your EMT-CHO to the sulfoxide and sulfone.[1][12] Solvents for storing EMT-CHO should be freshly distilled or purchased peroxide-free and stored under an inert atmosphere.[13][14]

Q4: How should I properly store stock solutions of EMT-CHO?

A4: For optimal stability, stock solutions should be prepared in a high-purity, aprotic, and peroxide-free solvent such as acetonitrile or dimethylformamide (DMF). We recommend the following storage protocol:

  • Use an amber vial to protect the solution from light, which can initiate photo-oxidation.[10][15]

  • Purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.[14]

  • Store at -20°C or below. Low temperatures slow the rates of both hydrolysis and oxidation.

  • If possible, prepare single-use aliquots to avoid repeated freeze-thaw cycles and re-exposure to atmospheric oxygen and moisture.

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Purity or Inconsistent Results

If you suspect your EMT-CHO solution has degraded, a systematic investigation is crucial. This guide provides a logical workflow to identify the root cause.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Peak Identification cluster_2 Phase 3: Conclusion & Action A Inconsistent Results or Visible Change in Solution B Analyze by RP-HPLC with UV Detector A->B C Compare to Reference Standard (Freshly Prepared Sample) B->C D New Peaks Observed? C->D E Analyze by LC-MS D->E Yes F Identify Molecular Weights of New Peaks E->F G Peak at M+16 or M+32? F->G H Peak at M-28? F->H I Oxidative Degradation (Sulfoxide/Sulfone) G->I Yes J Hydrolytic Degradation (De-formylation) H->J Yes K Implement Mitigation Strategy: - Use Inert Atmosphere - Use Fresh/Stabilized Solvents - Control pH I->K J->K

Caption: Workflow for troubleshooting EMT-CHO degradation.

  • Initial Assessment: Compare the problematic solution against a freshly prepared standard using reverse-phase HPLC. A loss of the main peak area and/or the appearance of new peaks confirms degradation.

  • Identification of Degradants:

    • LC-MS Analysis: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Check for Oxidation: Look for peaks with a mass-to-charge ratio (m/z) corresponding to your parent compound plus 16 (M+16 for sulfoxide) or plus 32 (M+32 for sulfone).

    • Check for Hydrolysis: Look for a peak corresponding to the de-formylated product, 2-ethylthiomorpholine (M-28).

  • Corrective Actions: Based on the identified degradant, implement the appropriate mitigation strategy as detailed in the guides below.

Guide 2: Mitigating Oxidative Degradation

Oxidation is often the most significant and rapid degradation pathway.

  • Solvent Choice is Critical:

    • Avoid Peroxide-Forming Solvents: Do not use aged ethers (THF, diethyl ether), dioxane, or other solvents known to form peroxides.[9][10][11]

    • Test Solvents: If you must use a peroxide-forming solvent, test for the presence of peroxides using commercially available test strips before use.[9]

    • Recommended Solvents: High-purity, HPLC-grade acetonitrile, DMF, or DMSO are preferred.

  • Inert Atmosphere Techniques:

    • Degassing: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Blanketing: Always store solutions under an inert atmosphere.[14] After each use, flush the vial's headspace with inert gas before re-sealing.

  • Consider Antioxidants: For long-term storage or applications in oxygen-rich environments, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, provided it does not interfere with your downstream application.[13]

Guide 3: Preventing Hydrolytic Degradation

Hydrolysis of the N-formyl group is primarily a pH-dependent process.

  • Maintain Neutral pH: The hydrolysis of amides is catalyzed by both acid and base.[5][7][8] Therefore, maintaining a neutral pH (around 7.0) is crucial for stability in aqueous or protic solutions.

  • Buffer Selection: If working in an aqueous environment, use a non-nucleophilic buffer system (e.g., phosphate or HEPES) to maintain a stable pH. Avoid amine-based buffers if there is any risk of transamidation.

  • Aprotic Solvents: Whenever possible, use dry, aprotic solvents (e.g., acetonitrile, DMF) to prevent hydrolysis. Ensure the solvent has a low water content (check the manufacturer's specifications).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of EMT-CHO

This protocol outlines the best practices for preparing a stock solution with maximum stability.

  • Materials:

    • EMT-CHO (solid)

    • HPLC-grade acetonitrile (or other suitable aprotic solvent)

    • Inert gas (argon or nitrogen) with regulator and tubing

    • Amber glass vial with a PTFE-lined screw cap

    • Gas-tight syringe

  • Procedure:

    • Place the required mass of EMT-CHO into the amber vial.

    • Seal the vial with the cap.

    • Using a needle connected to the inert gas line, pierce the septum and gently purge the vial with inert gas for 2-3 minutes. Use a second needle as an outlet.

    • Sparge the acetonitrile solvent with the inert gas for at least 20 minutes to remove dissolved oxygen.

    • Using a gas-tight syringe, draw the required volume of degassed acetonitrile and add it to the vial containing EMT-CHO.

    • Gently swirl or sonicate until the solid is fully dissolved.

    • Before storing, flush the headspace of the vial with inert gas one final time.

    • Seal tightly, label clearly (including date of preparation), and store at ≤ -20°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the stability profile of EMT-CHO and for developing stability-indicating analytical methods.[16][17][18]

Sources

Troubleshooting

Technical Support Center: Analytical Impurity Profiling of 2-Ethylthiomorpholine-4-carbaldehyde

Welcome to the Analytical Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with developing robust, stability-indicating analytical methods for 2-ethylthio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with developing robust, stability-indicating analytical methods for 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9).

Due to its specific structural features—a chiral center, an electron-rich thioether, an N-formyl group, and the lack of an extended conjugated chromophore—this molecule presents unique challenges in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This guide synthesizes field-proven troubleshooting strategies to ensure scientific integrity and method reliability.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my UV baseline noisy, and why am I seeing poor peak response for the main compound?

The Causality: 2-ethylthiomorpholine-4-carbaldehyde lacks an aromatic ring or extended π -conjugation. Its only UV-absorbing features are the isolated C-S/C-N bonds and the formamide carbonyl, which only absorb weakly in the low-UV range (205–215 nm). Operating at these wavelengths makes the method highly susceptible to baseline drift from mobile phase absorbance (especially if using methanol or certain buffer salts). The Solution: Abandon standard 254 nm UV detection. Instead, utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for universal, mass-based detection of non-volatile analytes. For impurity identification, hyphenate your system with high-resolution mass spectrometry (LC-HRMS)[1].

Q2: I am detecting impurities with mass shifts of +16 Da and +32 Da. What are these, and how do I control them?

The Causality: The sulfur atom within the thiomorpholine ring is highly susceptible to oxidation. Exposure to atmospheric oxygen, transition metal contaminants, or peroxides found in common excipients (like PEGs) will rapidly oxidize the thioether to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da) [2]. The Solution: These are genuine degradation products, not analytical artifacts. To prevent their formation during storage, blanket the drug substance with argon or nitrogen and store at 2–8 °C. Analytically, ensure your sample preparation solvents are degassed and peroxide-free.

Q3: I am seeing high levels of the free secondary amine (2-ethylthiomorpholine). Is this degradation or an artifact of my sample preparation?

The Causality: The N-formyl (carbaldehyde) group is a relatively labile amide. It can undergo hydrolysis under acidic or basic conditions to yield the free secondary amine and formic acid[3]. Furthermore, literature shows that secondary amine formylation/hydrolysis can occur artifactually in the presence of reactive solvents (like unpurified acetonitrile) when subjected to thermal stress or prolonged sonication during sample dissolution[4]. The Solution: Do not use sonication to dissolve your samples. Use gentle mechanical shaking. Prepare samples in methanol rather than acetonitrile to suppress radical-initiated artifactual hydrolysis.

Q4: My parent compound and the free amine impurity co-elute or show severe peak tailing on a standard C18 column. How can I resolve them?

The Causality: The parent compound (N-formyl) is relatively neutral, while the free amine degradation product (2-ethylthiomorpholine) is highly basic and polar. On a standard reversed-phase C18 column, the basic amine interacts with residual silanols, causing severe tailing, or elutes in the void volume due to high polarity. The Solution: Employ a mixed-mode stationary phase (e.g., Newcrom R1 or Coresep) that combines reversed-phase characteristics with cation-exchange properties[5]. This allows the column to retain the neutral parent compound via hydrophobic interactions while strongly retaining and sharpening the peak of the basic amine impurity via ionic interactions.

Part 2: Quantitative Data & Impurity Profiling Summary

To streamline your LC-MS method development, use the following exact mass targets for 2-ethylthiomorpholine-4-carbaldehyde and its primary degradants.

Analyte / ImpurityStructural ModificationChemical FormulaExact Mass [M+H]+Recommended Detection
Parent Compound None C7​H13​NOS 160.082 m/zCAD / LC-MS
Sulfoxide Impurity S-oxidation C7​H13​NO2​S 176.077 m/zCAD / LC-MS
Sulfone Impurity S,S-oxidation C7​H13​NO3​S 192.072 m/zCAD / LC-MS
Free Amine N-formyl hydrolysis C6​H13​NS 132.085 m/zMixed-Mode LC-MS
Enantiomer (R/S) Chiral C2 inversion C7​H13​NOS 160.082 m/zChiral GC-MS[6]

Part 3: Mandatory Visualizations

Degradation Pathways

The following diagram illustrates the causality behind the primary impurities you will encounter during stability testing.

DegradationPathway Parent 2-Ethylthiomorpholine- 4-carbaldehyde (Parent API) Sulfoxide Thiomorpholine S-oxide (+16 Da) Parent->Sulfoxide Oxidation (Peroxides/Air) FreeAmine 2-Ethylthiomorpholine (Free Secondary Amine) Parent->FreeAmine Hydrolysis (Acid/Base/Heat) Sulfone Thiomorpholine S,S-dioxide (+32 Da) Sulfoxide->Sulfone Further Oxidation

Fig 1: Primary degradation pathways of 2-ethylthiomorpholine-4-carbaldehyde.

Analytical Decision Tree

Use this workflow to determine the appropriate analytical technology based on the specific impurity class being targeted.

AnalyticalWorkflow Sample Sample Prep (Avoid Sonication/Heat) Chromatography Mixed-Mode LC (Cation-Exchange + RP) Sample->Chromatography Chiral Chiral GC-MS (Enantiomeric Purity) Sample->Chiral Derivatization Detection Detection Strategy Chromatography->Detection MS High-Res LC-MS (Identify +16/+32 Da) Detection->MS Impurity ID CAD CAD / ELSD (Quantify Non-UV active) Detection->CAD Mass Balance

Fig 2: Analytical decision tree for comprehensive impurity profiling.

Part 4: Validated Experimental Protocol (LC-MS/CAD Impurity Profiling)

To ensure trustworthiness, analytical methods must be self-validating. This protocol utilizes a mixed-mode stationary phase and avoids phosphate buffers to maintain MS compatibility[5].

Reagents & Materials
  • Column: Mixed-mode Reversed-Phase/Cation-Exchange (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Diluent: Methanol (Avoid Acetonitrile to prevent artifactual formylation).

Sample Preparation (Artifact-Free)
  • Weigh exactly 10.0 mg of 2-ethylthiomorpholine-4-carbaldehyde into a 10 mL volumetric flask.

  • Add 8 mL of Methanol.

  • Critical Step: Do not sonicate. Place on an orbital shaker at 150 RPM for 10 minutes until visually dissolved.

  • Dilute to volume with Methanol and mix thoroughly. Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Split 1:4 post-column to MS, remainder to CAD).

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to retain the highly polar free amine).

    • 2–15 min: Linear ramp to 60% B.

    • 15–18 min: Hold at 60% B (Column wash).

    • 18–22 min: Return to 5% B and equilibrate.

System Suitability Testing (SST) - The Self-Validating Step

Before injecting actual samples, inject a resolution mixture containing the Parent Compound and the Free Amine (2-ethylthiomorpholine).

  • Acceptance Criteria:

    • The resolution ( Rs​ ) between the free amine and the parent compound must be ≥2.0 .

    • The tailing factor ( Tf​ ) for the basic free amine must be ≤1.5 (verifying the cation-exchange mechanism is functioning).

    • Blank injection must show no peaks >0.05% area at the retention time of the parent compound.

Part 5: References

  • SIELC Technologies: Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from:[Link]

  • National Institutes of Health (PMC): Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from: [Link]

  • ResearchGate: Artifactual formylation of the secondary amine of duloxetine hydrochloride by acetonitrile in the presence of titanium dioxide: Implications for HPLC method development. Retrieved from: [Link]

Sources

Optimization

"how to increase the reactivity of 2-ethylthiomorpholine-4-carbaldehyde"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-ethylthiomorpholine-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-ethylthiomorpholine-4-carbaldehyde .

Because this compound is an N-formylated heterocycle, it is inherently stable and chemically inert under mild conditions. To utilize it effectively in complex synthetic workflows, you must deliberately disrupt its stability. Below is a comprehensive guide on the causality, step-by-step methodologies, and self-validating protocols required to increase its reactivity.

Reactivity Activation Workflows

ReactivityPathways Center 2-Ethylthiomorpholine-4-carbaldehyde (Stable N-Formyl Amide) Path1 Electrophilic Activation (Chloroiminium Ion) Center->Path1 POCl3 or (COCl)2 Vilsmeier-Haack Path2 Amine Deprotection (Free Secondary Amine) Center->Path2 HCl/MeOH or NaOH Hydrolysis Path3 Sulfur Oxidation (Sulfoxide/Sulfone) Center->Path3 mCPBA or NaIO4 Oxidation Result1 Highly reactive electrophile for formylation reactions Path1->Result1 Result2 Highly nucleophilic amine for cross-coupling/alkylation Path2->Result2 Result3 Activated ring system (altered electronics/acidity) Path3->Result3

Fig 1: Three distinct chemical pathways to increase the reactivity of the target compound.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is my 2-ethylthiomorpholine-4-carbaldehyde completely unreactive in standard alkylation or nucleophilic substitution reactions?

Causality & Explanation: The nitrogen atom in 2-ethylthiomorpholine-4-carbaldehyde is protected by a formyl group, forming an amide. The lone pair of electrons on the nitrogen is highly delocalized into the adjacent carbonyl pi-system. This resonance stabilization drastically reduces the nucleophilicity of the nitrogen and renders the molecule chemically inert. To utilize the compound, you must deliberately activate it by targeting the formyl oxygen (electrophilic activation), removing the formyl group entirely (nucleophilic activation), or oxidizing the sulfur atom.

FAQ 2: I need to use this compound as a formylating agent. How do I activate the formyl group?

Causality & Explanation: You can convert the stable N-formyl group into a highly reactive chloromethyleneiminium ion (Vilsmeier reagent). By treating the compound with a highly oxophilic reagent like phosphorus oxychloride (POCl₃), the formyl oxygen attacks the phosphorus, leading to chloride displacement and the formation of the electrophilic iminium species[1]. This intermediate is highly reactive toward electron-rich arenes and heterocycles.

Troubleshooting Protocol: Vilsmeier-Haack Activation

  • Setup: Dissolve 2-ethylthiomorpholine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Note: Moisture will immediately quench the active species.

  • Activation: Cool the reaction to 0 °C. Add POCl₃ (1.2 eq) dropwise over 10 minutes to safely control the exothermic formation of the chloroiminium salt.

  • Propagation: Stir at room temperature for 2 hours.

  • Self-Validation: The chloroiminium ion is transient and cannot be isolated via standard chromatography. To validate success, quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. LC-MS analysis should reveal the corresponding methyl ether adduct, confirming the presence of the active electrophile prior to introducing your target nucleophile.

FAQ 3: How do I remove the formyl group to free the secondary amine for Buchwald-Hartwig cross-coupling?

Causality & Explanation: The formyl group acts as a robust protecting group. To restore the nitrogen's nucleophilicity, the amide bond must be cleaved via acidic hydrolysis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water/methanol, ultimately releasing the free 2-ethylthiomorpholine secondary amine[2].

Troubleshooting Protocol: Acidic Deprotection

  • Setup: Suspend the starting material (1.0 eq) in a 4N HCl solution in dioxane/methanol (1:1 v/v).

  • Cleavage: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Neutralize the crude hydrochloride salt with saturated aqueous NaHCO₃ (pH ~8) and extract with ethyl acetate (3x).

  • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The deprotected secondary amine will immediately stain a vivid pink/purple. Additionally, ¹H NMR will show the complete disappearance of the characteristic formyl proton singlet at ~8.0–8.2 ppm.

FAQ 4: I need to functionalize the thiomorpholine ring itself. How do I increase the acidity of the ring protons?

Causality & Explanation: The sulfur atom in the thiomorpholine ring is a soft nucleophile. By oxidizing the sulfur to a sulfone, you introduce a strong electron-withdrawing group into the ring. This drastically increases the acidity of the adjacent alpha-protons, allowing for subsequent alpha-alkylation or Ramberg-Bäcklund-type rearrangements[3].

Troubleshooting Protocol: mCPBA Oxidation

  • Setup: Dissolve the compound in DCM and cool to 0 °C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq) in small portions. The electrophilic peroxy oxygen is attacked by the nucleophilic sulfur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides, followed by washing with saturated NaHCO₃ to remove the benzoic acid byproduct.

  • Self-Validation: LC-MS will show a distinct +32 Da mass shift (M+32) corresponding to the addition of two oxygen atoms. In ¹H NMR, the protons adjacent to the sulfur will shift significantly downfield (typically +0.5 to +1.0 ppm) due to the deshielding effect of the newly formed sulfone.

Quantitative Data Summary

Activation StrategyReagent SystemTemp (°C)Time (h)Target Reactive SpeciesAnalytical Validation Marker
Electrophilic POCl₃ in DCM0 → 252.0Chloroiminium IonMeOH quench → Methyl ether (LC-MS)
Nucleophilic 4N HCl / MeOH604.0–6.0Free Secondary AmineLoss of ~8.1 ppm CHO peak (¹H NMR)
Ring Oxidation mCPBA (2.2 eq)0 → 254.0Sulfone Derivative+32 Da mass shift (LC-MS)

References[1] Formylation. Grokipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0tW0OoezWkrg7ql8zyrdpxq71q6BuudO9fESInnP4Rm18exmcb9xxIspE14QaojZFQA7aDtUW-bbEvy2zm2ObtePhBwpWISNRp4tcDSaglyZSxe9PWoCImz8utxXyG3IRpw==[2]Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAvNG-uadqvz8t6JLI6shrpTcwEQGXlgwbnBe5xVnR9ETQUhp9UgsTpSvW5lxflL33s_CPtWmMaJhbdOwRxpNstnYlDIHfiPtPV7eU-iGu_uaMkuwuRUD5lQBzJloNdwi3Bsmb1CAGZRxJQkwlVv7eZ6jZGKdZgiM7IMtOVnhZi-0WIRm0vujyyOUI3J7PYk8PVn-7SSGnI3vGuPnI_C-uPVbuTQIKm_U9QW87V55BacyZUwwISp3uzkbwyzY9bNxN8f0K9yM=[3]Stereodivergent Access to Cis- and Trans-3,5-Disubstituted 1,4-Thiazane 1-Oxides by Cyclization of Homochiral β-Amino Sulfoxides and Sulfones. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWdy2GQppzfa6NUQOzlcFupsPqPqw2uxvoWj6kOcYGIE-oYYaADFPZjvOetUH-NVP0yUAQu8B6hoClXCEVYqEcqUbjAvVATgjRryay39Z-D8io-gPp1mPOpoV2hcPvtpjhqQJ78Q==

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Ethylthiomorpholine-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and standard operating procedures (SOPs) for 2-ethylthiomorpholine-4-carbald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and standard operating procedures (SOPs) for 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) .

This bifunctional heterocyclic building block contains both a thioether and an N-formyl (carbaldehyde) moiety. While highly versatile in drug discovery and synthetic chemistry, it presents unique stability challenges. This guide is engineered to help researchers and drug development professionals ensure reagent integrity, reproducibility, and high yields in downstream applications.

Core Properties & Handling Rationale

To master the handling of this reagent, you must understand the causality behind its structural vulnerabilities. The molecule possesses two primary sites of degradation:

  • Thioether Oxidation: Similar to the base thiomorpholine ring , the sulfur heteroatom is highly nucleophilic and electron-rich. The lone pairs on the sulfur atom are highly polarizable, making them prime targets for electrophilic oxygen species. Exposure to atmospheric oxygen and ambient light induces photo-catalyzed autoxidation, sequentially forming the sulfoxide and sulfone derivatives.

  • N-Formyl Hydrolysis: While formamides are generally robust due to the partial double-bond character of the N-C(O) bond, the carbaldehyde group can undergo slow hydrolysis when exposed to ambient moisture. This process is accelerated by trace acidic or basic impurities, liberating 2-ethylthiomorpholine and formic acid.

Standard safety and handling protocols for thiomorpholine derivatives strictly emphasize the avoidance of strong oxidizing agents and moisture to prevent these exact pathways .

G A 2-ethylthiomorpholine- 4-carbaldehyde (Intact Reagent) B Sulfoxide Derivative (Partial Oxidation) A->B O2 (Air) Light/Heat D 2-ethylthiomorpholine + Formic Acid (Hydrolysis) A->D H2O (Moisture) Acid/Base C Sulfone Derivative (Complete Oxidation) B->C Prolonged O2

Fig 1. Degradation pathways of 2-ethylthiomorpholine-4-carbaldehyde via oxidation and hydrolysis.

Troubleshooting Guide & FAQs

Q1: My reagent has changed from a colorless liquid to a yellow/brownish tint. Is it still viable? A1: A color shift strongly indicates photo-oxidation of the thioether ring. While minor oxidation might not interfere with robust non-catalytic reactions, sensitive cross-coupling workflows will suffer. We recommend analyzing the batch via LC-MS or 1H-NMR. If the sulfoxide peak (typically shifted downfield relative to the parent thioether protons) exceeds 2%, the batch must be purified before use.

Q2: The supplier recommends "Room Temperature" storage. Can I just leave it on the benchtop? A2: No. "Room Temperature" (15°C - 25°C) refers to thermal stability, not environmental robustness. Leaving it on the benchtop exposes it to light and atmospheric oxygen. It must be stored at RT but strictly inside a desiccator, under an inert gas (Argon or Nitrogen), and in amber glass vials to prevent photo-induced degradation .

Q3: Why are my downstream amidation/coupling reactions failing with older batches of this reagent? A3: This is a classic symptom of N-formyl hydrolysis. Moisture ingress over time generates trace amounts of 2-ethylthiomorpholine and formic acid. Formic acid lowers the local pH and acts as a potent coordinating ligand, effectively poisoning palladium (Pd) or copper (Cu) transition-metal catalysts used in downstream functionalizations.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecificationRationale
CAS Number 30188-23-9Unique identifier for 2-ethylthiomorpholine-4-carbaldehyde.
Molecular Formula C7H13NOSContains both thioether and N-formyl reactive centers.
Storage Temperature Room Temp (15-25°C)Prevents thermal degradation while avoiding condensation from freezing.
Atmosphere Argon or NitrogenDisplaces oxygen to prevent thioether autoxidation.
Container Amber GlassBlocks UV/Vis light to prevent photo-catalyzed oxidation.
Table 2: Common Degradants and Analytical Detection
DegradantMechanismPrimary Detection MethodConsequence in Synthesis
Sulfoxide/Sulfone O2/Light ExposureLC-MS (+16 or +32 m/z shift)Alters pharmacokinetics; drastically changes solubility.
2-ethylthiomorpholine Moisture/Hydrolysis1H-NMR (Loss of ~8.0 ppm formyl peak)Acts as an unwanted nucleophile in coupling reactions.
Formic Acid Moisture/HydrolysispH paper (aqueous wash)Poisons transition-metal catalysts (Pd, Cu).

Experimental Protocols & Self-Validation

To ensure absolute trustworthiness in your experiments, every protocol must be a self-validating system. Do not proceed to downstream synthesis without confirming the success of these handling steps.

Protocol A: Schlenk-Line Aliquoting and Inert Storage

Objective: Prevent atmospheric degradation during long-term storage.

  • Transfer: Move the bulk reagent bottle into a glovebox purged with high-purity Argon (O2 < 1 ppm).

  • Dispense: Aliquot the required volumes into pre-dried, amber glass vials.

  • Seal: Cap the vials with PTFE-lined septa caps. Causality: PTFE prevents chemical leaching and degradation which frequently occurs with standard rubber septa.

  • Wrap: Secure the caps tightly with Parafilm to provide a secondary moisture barrier.

  • Store: Place the aliquots in a vacuum desiccator at Room Temperature (15°C - 25°C). Do not freeze, as repeated freeze-thaw cycles introduce condensation.

G Step1 1. Receipt & Inspection (Check seal integrity) Step2 2. Transfer to Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Aliquoting (Amber glass vials) Step2->Step3 Step4 4. Sealing (PTFE-lined caps + Parafilm) Step3->Step4 Step5 5. Storage (Room Temp, Dark, Desiccator) Step4->Step5

Fig 2. Standard operating procedure for the inert handling and storage of the reagent.

Protocol B: Recovery of Degraded Reagent via Flash Chromatography

Objective: Isolate the intact carbaldehyde from polar sulfoxide/sulfone oxidants and hydrolyzed secondary amines.

  • Preparation: Dissolve the degraded batch in a minimal volume of dichloromethane (DCM).

  • Loading: Load the solution onto a pre-equilibrated silica gel column (230-400 mesh).

  • Elution: Elute using a solvent gradient of Hexane to Ethyl Acetate (start at 90:10, ramp to 60:40).

  • Collection: Collect fractions and spot on a TLC plate. Pool fractions containing the UV-active/Iodine-stained spot corresponding to the pure product.

  • Evaporation: Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature below 30°C to prevent thermal degradation of the concentrated product.

  • Self-Validation Step: Run a 1H-NMR in CDCl3. The protocol is validated only if you confirm the exact integration ratio of the formyl proton (~8.0 ppm, 1H) to the ethyl-thiomorpholine backbone protons (12H), and verify the complete absence of downfield-shifted protons adjacent to the sulfoxide (~2.8-3.2 ppm).

References

  • Molport. "2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9". Molport Database. URL:[Link]

  • Wikipedia. "Thiomorpholine". Wikipedia. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Structural Validation: Unambiguously Determining the Structure of 2-Ethylthiomorpholine-4-carbaldehyde

In the landscape of drug discovery and chemical synthesis, the maxim "structure dictates function" is absolute. An erroneously assigned molecular structure can invalidate extensive biological data and derail a research p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical synthesis, the maxim "structure dictates function" is absolute. An erroneously assigned molecular structure can invalidate extensive biological data and derail a research program. While a suite of analytical techniques provides clues to a molecule's identity, only one method offers direct, unambiguous proof of its three-dimensional architecture: single-crystal X-ray diffraction (SCXRD).[1][2]

This guide uses 2-ethylthiomorpholine-4-carbaldehyde, a novel heterocyclic compound, as a case study to compare the definitive power of X-ray crystallography against essential, yet indirect, spectroscopic and spectrometric methods. We will explore not only the "how" but the critical "why" behind a synergistic analytical workflow, providing researchers with a framework for achieving absolute confidence in their molecular structures.

The Challenge: Beyond Connectivity to Absolute Structure

Following a synthesis, initial characterization typically relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For our case study, 2-ethylthiomorpholine-4-carbaldehyde, these techniques would readily confirm the presence of the expected atoms and their basic connectivity.

  • High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition, C₇H₁₃NOS, by providing a highly accurate molecular weight.[3][4]

  • ¹H and ¹³C NMR would reveal the number and types of proton and carbon environments, respectively.[5][6]

  • 2D NMR experiments (COSY, HSQC, HMBC) would piece together the molecular skeleton by showing which protons are coupled to each other and which protons are attached to or near specific carbons.[7][8]

However, significant ambiguity would remain. NMR, while powerful for mapping connectivity, provides indirect information about the molecule's 3D arrangement.[9] Key questions that NMR and MS alone cannot definitively answer for this molecule include:

  • Conformation: What is the preferred chair or boat conformation of the thiomorpholine ring?

  • Stereochemistry: What is the absolute stereochemistry at the C2 chiral center?

  • Solid-State Packing: How do the molecules interact with each other in the solid state?

To answer these questions and achieve unequivocal structural proof, we must turn to the gold standard.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful tool available for determining the precise three-dimensional structure of a molecule at atomic resolution.[2][10] It works by irradiating a perfectly ordered, single crystal with a beam of X-rays. The electrons within the molecule diffract this beam into a unique, three-dimensional pattern. By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate an electron density map and from it, build an atomic model of the molecule with unparalleled accuracy.[11]

The ability of X-ray crystallography to provide accurate information about molecular structures, including the details of intermolecular interactions, is unsurpassed.[12] This makes it a crucial component in structure-based drug design.[13][14]

The Crystallography Workflow: From Powder to Proof

The journey from a synthesized powder to a final, validated structure is a multi-step process where the primary bottleneck is often the growth of a suitable crystal.[10][15]

crystallography_workflow cluster_0 Experimental Phase cluster_1 Computational Phase A Synthesized Compound (Powder) B Crystal Growth Screening A->B Solubility Tests C Diffraction-Quality Single Crystal B->C Optimization D X-ray Data Collection C->D Mounting E Structure Solution & Refinement D->E Diffraction Pattern F Structural Validation (R-factor, GooF) E->F Atomic Model G Final Validated 3D Structure F->G CIF File

Caption: The workflow for single-crystal X-ray diffraction analysis.

The key advantage of SCXRD is that it is not a comparative or inferential technique; it provides a direct visualization of the atomic positions in space. This allows for the unambiguous determination of bond lengths, bond angles, torsional angles, and, crucially for chiral molecules like 2-ethylthiomorpholine-4-carbaldehyde, the absolute configuration.[2]

A Comparative Analysis of Structural Elucidation Techniques

While SCXRD is definitive, a comprehensive understanding requires appreciating its role alongside other techniques. NMR and MS are indispensable for their speed, small sample requirements, and ability to analyze samples in solution.[16] The following table compares these key methods.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D Atomic Coordinates, Absolute Stereochemistry, Bond Lengths/Angles, Crystal Packing[2]Atomic Connectivity (2D), Relative Stereochemistry (NOESY), Dynamic Conformations in Solution[17]Molecular Formula (HRMS), Fragmentation Patterns, Isotopic Composition[18][19]
Sample State Solid (Single Crystal)SolutionSolid, Liquid, or Gas
Key Advantage Unambiguous, direct structure determination. The "gold standard" for proof.[20]Provides structural and dynamic information in a biologically relevant solution state.[16]High sensitivity, requires very small sample amounts, confirms elemental composition.[4]
Primary Bottleneck Growing a high-quality single crystal. This can be a significant, time-consuming challenge.[10][15]Signal overlap in complex molecules can make interpretation difficult. Does not determine absolute stereochemistry.[9]Provides no information on stereochemistry or 3D conformation. Isomers are often indistinguishable.[21]
Typical Sample Amount ~1-10 mg~1-20 mg< 1 mg

A Synergistic Workflow for Structure Validation

The most robust approach to structure elucidation does not treat these techniques as competitors, but as complementary tools in an integrated workflow.[15] This ensures high confidence at each stage and reserves the more intensive SCXRD for final, unambiguous validation.

synergistic_workflow A Post-Synthesis Work-up B Initial Analysis: HRMS & 1D NMR A->B C Does data match expected formula & proton/carbon count? B->C D Connectivity Analysis: 2D NMR (COSY, HSQC, HMBC) C->D Yes I Re-evaluate Synthesis or Purify Sample C->I No E Proposed Structure (Connectivity Confirmed) D->E F Is 3D structure (stereochemistry, conformation) ambiguous or critical? E->F G Definitive Validation: Single-Crystal X-ray Diffraction F->G Yes H Unambiguous, Validated Structure F->H No G->H

Caption: A synergistic workflow integrating MS, NMR, and SCXRD.

Following this workflow for 2-ethylthiomorpholine-4-carbaldehyde, a researcher would first confirm the formula and basic framework with MS and NMR. 2D NMR would then confirm the precise connections, for example, showing a correlation between the aldehydic proton and the nitrogen-adjacent carbons of the thiomorpholine ring in an HMBC spectrum.[8] Faced with the critical, unanswered questions of conformation and absolute stereochemistry, the logical and necessary final step is to pursue SCXRD for the ultimate proof.

Experimental Protocols

Protocol 1: Screening for Diffraction-Quality Crystals

The generation of high-quality single crystals is often considered an art, but a systematic approach greatly increases the probability of success.[22] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

1. Purity Assessment:

  • Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation and crystal growth. Use ¹H NMR to check for residual solvents or side products.

2. Solvent Selection:

  • Perform solubility tests with a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

3. Crystallization Methodologies:

  • Slow Evaporation (Simplest Method):
  • Dissolve the compound (~5-10 mg) in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.
  • Cover the vial with a cap or parafilm with a few needle holes poked in it to allow for slow solvent evaporation.
  • Place the vial in a vibration-free area and let it stand undisturbed for several days to weeks.[22]
  • Vapor Diffusion (Greater Control):
  • In a small, open inner vial, dissolve the compound (~5-10 mg) in a small volume of a "good" solvent (one in which it is readily soluble).
  • Place this inner vial inside a larger, sealable outer jar.
  • Add a larger volume of a "poor" solvent (an "antisolvent" in which the compound is insoluble, but which is miscible with the good solvent) to the outer jar.[23]
  • Seal the outer jar. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
  • Antisolvent Crystallization (Rapid Screening):
  • Create a nearly saturated solution of your compound in a "good" solvent.
  • Slowly, drop-by-drop, add a "poor" solvent (the antisolvent) until the solution becomes faintly turbid.
  • Add one or two drops of the "good" solvent to redissolve the precipitate.
  • Seal the container and allow it to stand. This method brings the solution to a state of supersaturation quickly.[23]

Conclusion

For drug development professionals and synthetic chemists, structural ambiguity is an unacceptable risk. While NMR and MS are the workhorses of daily chemical analysis, they provide an incomplete picture. They build a strong hypothesis about a molecule's structure, but they cannot provide absolute proof.

As demonstrated with the case of 2-ethylthiomorpholine-4-carbaldehyde, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution, and unambiguous three-dimensional structure. It is the definitive arbiter that resolves questions of conformation and absolute stereochemistry, transforming a well-supported hypothesis into an undeniable fact. By integrating SCXRD as the final, validating step in a comprehensive analytical workflow, researchers can proceed with the highest degree of confidence in their chemical foundations.

References

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Folmer, J. S. et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, A. et al. 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Hudáky, P. Comparison of NMR and X-ray as methods of protein structure determination. Péter Hudáky's homepage. Available at: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at: [Link]

  • Wlodawer, A. et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Engineering, Design and Selection. Available at: [Link]

  • Crystallization of small molecules. ICMAB. Available at: [Link]

  • Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Xu, L. et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link]

  • Groen, C. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Xu, L. et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed. Available at: [Link]

  • What is Mass Spectrometry? Broad Institute. Available at: [Link]

  • 2D NMR Spectroscopy. Slideshare. Available at: [Link]

  • Groen, C. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Guan, Y. et al. (2021). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. Available at: [Link]

  • Mass spectrometry. Wikipedia. Available at: [Link]

  • Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

  • Wang, W-X. et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]

  • Wlodawer, A. et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. Available at: [Link]

  • Wlodawer, A. et al. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Taylor & Francis Online. Available at: [Link]

  • Structure Elucidation by NMR. ETH Zurich. Available at: [Link]

  • Small Molecule X-ray Crystallography. NC State University. Available at: [Link]

  • 2D-NMR Spectroscopy. COSY, NOESY, HSQC, HMBC. YouTube. Available at: [Link]

  • Schaller, C. HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary. Available at: [Link]

Sources

Validation

"comparative analysis of synthetic routes to 2-ethylthiomorpholine-4-carbaldehyde"

An in-depth comparative analysis of synthetic routes to 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) reveals a fascinating evolution in heterocyclic chemistry. As thiomorpholine scaffolds become increasingly vi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of synthetic routes to 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) reveals a fascinating evolution in heterocyclic chemistry. As thiomorpholine scaffolds become increasingly vital in drug discovery—often serving as metabolically stable bioisosteres for piperazines and morpholines—the demand for scalable, regioselective synthesis has surged.

This guide objectively compares a Classical Stepwise Substitution approach against a modern Lewis Acid-Mediated Hydrothioalkoxylation route, providing researchers with the mechanistic causality, experimental protocols, and comparative data necessary to select the optimal workflow for their specific scale and purity requirements.

Route A: Classical Stepwise Substitution & Sulfidation

The classical approach to substituted thiomorpholines relies on the construction of a linear diol, its conversion into a bis-electrophile, and a subsequent double nucleophilic displacement by a sulfide source.

Mechanism & Causality

To establish the C2-ethyl geometry, the synthesis begins with 1-aminobutan-2-ol . Alkylation with 2-chloroethanol extends the chain, yielding a secondary amine diol. The critical transformation is the chlorination using thionyl chloride (SOCl₂), which converts the diol into a highly reactive bis-chloride. Because basic amines interfere with chlorination, this intermediate is isolated as a hydrochloride salt. Finally, cyclization is achieved using sodium sulfide (Na₂S). The sulfide dianion attacks both the primary and secondary alkyl chlorides. While effective, this route is plagued by competitive elimination reactions (forming alkenes instead of the ring) and the generation of toxic H₂S gas during workup.

Experimental Protocol
  • Alkylation: Dissolve 1-aminobutan-2-ol (1.0 eq) and 2-chloroethanol (1.1 eq) in acetonitrile. Add K₂CO₃ (2.0 eq) and reflux for 16 hours. Filter and concentrate to yield 1-((2-hydroxyethyl)amino)butan-2-ol.

  • Chlorination: Dissolve the crude diol in anhydrous dichloromethane (DCM) and cool to 0 °C. Dropwise, add SOCl₂ (2.5 eq). After addition, reflux the mixture for 4 hours. Evaporate the solvent to isolate N-(2-chloroethyl)-1-chlorobutan-2-amine hydrochloride.

  • Cyclization: Dissolve Na₂S·9H₂O (1.5 eq) in an ethanol/water mixture and heat to 80 °C. Slowly add the bis-chloride intermediate over 2 hours to prevent oligomerization. Reflux for an additional 4 hours. Extract with ethyl acetate, dry, and distill to yield the free base, 2-ethylthiomorpholine.

  • N-Formylation: Dissolve 2-ethylthiomorpholine in excess ethyl formate (serving as both reagent and solvent). Reflux for 12 hours. Concentrate in vacuo and purify via silica gel chromatography to yield 2-ethylthiomorpholine-4-carbaldehyde.

Route B: Lewis Acid-Mediated Intramolecular Hydrothioalkoxylation

Representing a leap in atom economy and regiocontrol, this modern route leverages the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, a methodology pioneered by Saikia and co-workers [1].

Mechanism & Causality

This route bypasses the need for harsh halogenating agents. The key intermediate is a nitrogen-tethered alkene: N-(but-2-en-1-yl)-N-(2-mercaptoethyl)formamide . By formylating the secondary amine prior to cyclization, we achieve two goals: we install the target's C4-carbaldehyde group early, and we deactivate the amine, preventing it from coordinating with and neutralizing the Lewis acid catalyst.

Upon the addition of Boron Trifluoride Etherate (BF₃·OEt₂), the internal alkene (crotyl group) is activated. The pendant thiol undergoes a highly regioselective 6-exo-trig cyclization. According to Baldwin's rules, the sulfur attacks the C2' position of the butenyl chain, breaking the double bond and leaving an ethyl group precisely at the C2 position of the newly formed thiomorpholine ring.

Experimental Protocol
  • Tether Synthesis: React cysteamine (2-mercaptoethan-1-amine, 1.0 eq) with 1-bromo-2-butene (crotyl bromide, 1.0 eq) in the presence of mild base (Et₃N) in THF at 0 °C to yield the secondary amine tether.

  • In-situ Formylation: To the crude mixture, add acetic formic anhydride (AFA, 1.2 eq) at 0 °C. Stir for 2 hours at room temperature. Quench with water and extract with DCM to isolate N-(but-2-en-1-yl)-N-(2-mercaptoethyl)formamide.

  • Catalytic Cyclization: Dissolve the formamide precursor in anhydrous DCM under an argon atmosphere. Add BF₃·OEt₂ (20 mol%) at room temperature. Stir for 6 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield pure 2-ethylthiomorpholine-4-carbaldehyde.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes, derived from established heterocyclic synthesis benchmarks [1][2].

Performance MetricRoute A: Classical SulfidationRoute B: Hydrothioalkoxylation
Overall Yield 35% – 42%68% – 75%
Step Count 4 Steps3 Steps
Regioselectivity Moderate (competitive elimination at C2)High (Strict 6-exo-trig cyclization)
Atom Economy Low (loss of 2x HCl, H₂O)High (Addition reaction, no leaving groups)
Environmental E-Factor High (Toxic SOCl₂, Na₂S, H₂S risks)Moderate (Catalytic BF₃·OEt₂, mild conditions)
Scalability Limited by highly exothermic chlorinationExcellent; amenable to continuous flow [2]

Visualizations of Synthetic Workflows

Workflow cluster_A Route A: Classical Stepwise Substitution cluster_B Route B: Lewis Acid-Mediated Cyclization Target 2-Ethylthiomorpholine-4-carbaldehyde A1 1-Aminobutan-2-ol + 2-Chloroethanol A2 Chlorination (SOCl2) A1->A2 A3 Cyclization via Na2S A2->A3 A4 N-Formylation (Ethyl Formate) A3->A4 A4->Target B1 Cysteamine + Crotyl Bromide B2 Early N-Formylation (AFA) B1->B2 B3 Alkene Activation (BF3·OEt2) B2->B3 B4 6-exo-trig Hydrothioalkoxylation B3->B4 B4->Target

Figure 1: Comparative workflow of Classical Sulfidation vs. Catalytic Hydrothioalkoxylation.

Mechanism Precursor N-(but-2-en-1-yl)-N-(2-mercaptoethyl)formamide Activation Alkene Pi-Activation by BF3·OEt2 Precursor->Activation Catalyst Binding Carbocation Transient Polarized Complex Activation->Carbocation Attack Intramolecular Thiol Attack (6-exo-trig) Carbocation->Attack Regioselective C-S Bond Formation Product 2-Ethylthiomorpholine-4-carbaldehyde Attack->Product Proton Transfer & Catalyst Release

Figure 2: Mechanistic pathway of the Lewis acid-mediated hydrothioalkoxylation (Route B).

Conclusion & Recommendations

For laboratories synthesizing 2-ethylthiomorpholine-4-carbaldehyde [3], the choice of route dictates both safety and efficiency. Route A utilizes inexpensive, readily available bulk reagents but suffers from a poor E-factor, toxic intermediates, and lower overall yields due to competitive side reactions. It is only recommended for facilities already equipped for hazardous gas scrubbing (H₂S, SO₂).

Conversely, Route B represents the state-of-the-art in heterocyclic synthesis. By utilizing a Lewis acid-mediated intramolecular hydrothioalkoxylation [1], researchers can achieve excellent regiocontrol and higher yields in fewer steps. Furthermore, this catalytic approach is highly amenable to modern continuous flow photoredox paradigms (such as SLAP-TM couplings) [2], making it the definitive choice for drug development professionals scaling up bioisostere libraries.

References

  • Deka, M. J.; Indukuri, K.; Sultana, S.; Borah, M.; Saikia, A. K. "Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes". Journal of Organic Chemistry, 2015. URL:[Link]

  • Jackl, M. K.; Legnani, L.; Morandi, B.; Bode, J. W. "Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis". Organic Letters, 2017. URL:[Link]

  • MolPort Chemical Database. "2-ethylthiomorpholine-4-carbaldehyde (Molport-033-401-591)". URL:[Link]

Comparative

A Comparative Guide to the Cross-Reactivity of 2-Ethylthiomorpholine-4-carbaldehyde in Analytical Systems

For: Researchers, scientists, and drug development professionals Introduction: The Analytical Challenge of a Multifunctional Molecule 2-Ethylthiomorpholine-4-carbaldehyde is a unique small molecule featuring three key fu...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Challenge of a Multifunctional Molecule

2-Ethylthiomorpholine-4-carbaldehyde is a unique small molecule featuring three key functional groups: a morpholine ring, an ethyl thioether substituent, and a carbaldehyde moiety. While the synthesis and specific applications of this compound are not extensively documented in public literature, its structural components are prevalent in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The morpholine ring, for instance, is a privileged scaffold in medicinal chemistry, known for improving physicochemical properties like solubility.[3] Similarly, thioethers and aldehydes are reactive functional groups that can participate in various biological and chemical interactions.[4][5]

The presence of these distinct chemical features raises a critical question for analytical scientists: to what extent does 2-ethylthiomorpholine-4-carbaldehyde exhibit cross-reactivity in common analytical platforms? Cross-reactivity, the detection of structurally similar but distinct compounds by an analytical method, can lead to false-positive results, inaccurate quantification, and a flawed understanding of a compound's behavior, be it in a metabolic study, an impurity profile, or an environmental screen.

This guide provides a framework for assessing the cross-reactivity of 2-ethylthiomorpholine-4-carbaldehyde. We will objectively compare its potential analytical response against structurally related alternatives, supported by detailed experimental protocols for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is designed to provide both the theoretical basis and the practical workflows necessary for rigorous analytical method validation.

Selection of Potential Cross-Reactants

To comprehensively evaluate the specificity of any analytical method for 2-ethylthiomorpholine-4-carbaldehyde, a panel of structurally related compounds must be tested. The selection of these compounds is based on shared functional motifs. We propose the following panel, which dissects the key structural components of the target molecule:

  • Target Analyte: 2-Ethylthiomorpholine-4-carbaldehyde

  • Alternative 1 (Structural Isomer): 3-(Ethylthiomorpholine)-4-carbaldehyde (Hypothetical isomer to test positional effects)

  • Alternative 2 (Different N-Acyl Group): N-Acetylmorpholine[6]

  • Alternative 3 (Parent Amine): Morpholine[7]

  • Alternative 4 (Thioether Analog): Thiomorpholine[8]

  • Alternative 5 (Related Aldehyde): Thiophene-2-carbaldehyde[9]

This panel allows for the systematic evaluation of which parts of the molecule contribute most significantly to the analytical signal and potential cross-reactivity.

Part 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Specificity Analysis

HPLC-MS/MS is a cornerstone of modern analytical chemistry due to its high sensitivity and specificity.[10] The specificity is derived from a combination of chromatographic separation based on physicochemical properties and mass-to-charge ratio detection of both a parent ion and its specific fragment ions (Multiple Reaction Monitoring, MRM).

Rationale for Method Choice

An HPLC-MS/MS method is ideal for resolving and specifically detecting 2-ethylthiomorpholine-4-carbaldehyde from its structural analogs. The combination of retention time and specific mass transitions provides two dimensions of confirmation, minimizing the likelihood of false positives. This approach aligns with regulatory expectations for method validation, which emphasize specificity.[11][12]

Experimental Protocol: HPLC-MS/MS
  • Standard and Sample Preparation:

    • Prepare individual stock solutions of the target analyte and each alternative compound in methanol at a concentration of 1 mg/mL.

    • Create a mixed standard solution containing all compounds at a concentration of 1 µg/mL each in a 50:50 mixture of water and acetonitrile.

    • Prepare individual standard solutions of each compound at 1 µg/mL for specificity testing.

  • Chromatographic Conditions:

    • HPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is a suitable starting point.[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for each compound by infusing individual standards. Hypothetical transitions are listed in the data table below.

  • Specificity Evaluation:

    • Inject the mixed standard solution to determine the retention time of each compound and confirm baseline separation.

    • Inject each individual standard solution to confirm its retention time and ensure no signal is detected in the MRM channels of the other compounds at that retention time.

    • The absence of a peak in the MRM channel for 2-ethylthiomorpholine-4-carbaldehyde when an alternative compound is injected (and vice-versa) demonstrates specificity.

Data Presentation: HPLC-MS/MS
CompoundMolecular FormulaMWPrecursor Ion [M+H]+Product IonRetention Time (min)
2-Ethylthiomorpholine-4-carbaldehyde C₇H₁₃NOS159.25160.1116.15.2
3-(Ethylthiomorpholine)-4-carbaldehydeC₇H₁₃NOS159.25160.1116.14.8
N-AcetylmorpholineC₆H₁₁NO₂129.16130.188.13.5
MorpholineC₄H₉NO87.1288.144.11.8
ThiomorpholineC₄H₉NS103.19104.160.12.5
Thiophene-2-carbaldehydeC₅H₄OS112.15113.085.06.1

Note: The above data is hypothetical and for illustrative purposes.

Visualization of HPLC-MS/MS Workflow

hplc_ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Individual Stock Solutions (1 mg/mL) MixedStd Mixed Standard (1 µg/mL) Stock->MixedStd HPLC HPLC Separation (C18 Column) MixedStd->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Chroma Chromatogram Review MS->Chroma Spec Specificity Confirmed (No Interference) Chroma->Spec caption Workflow for HPLC-MS/MS Specificity.

Caption: Workflow for HPLC-MS/MS Specificity.

Part 2: Competitive Immunoassay Cross-Reactivity Analysis

Immunoassays are widely used for high-throughput screening due to their speed and cost-effectiveness.[14] However, they are also more susceptible to cross-reactivity, as antibodies may bind to structurally similar molecules (haptens).[15] A competitive immunoassay is the standard format for detecting small molecules.

Rationale for Method Choice

Developing a competitive immunoassay for 2-ethylthiomorpholine-4-carbaldehyde allows for rapid screening applications. Assessing the cross-reactivity of the proposed alternatives is essential to understand the limitations and reliability of such an assay. This is particularly important if the assay is intended to be specific for the target analyte.

Experimental Protocol: Competitive ELISA
  • Assay Development (Overview):

    • Antigen Synthesis: Conjugate 2-ethylthiomorpholine-4-carbaldehyde to a carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen for antibody production and a coating antigen for the ELISA plate. The carbaldehyde group can be a point of conjugation.

    • Antibody Production: Generate polyclonal or monoclonal antibodies against the immunogen.

    • Assay Optimization: Determine optimal concentrations of coating antigen and antibody.

  • Cross-Reactivity Testing:

    • Plate Coating: Coat a 96-well microtiter plate with the BSA-conjugate of 2-ethylthiomorpholine-4-carbaldehyde and block non-specific binding sites.

    • Standard Curves: Prepare serial dilutions of the target analyte (from 0.01 to 1000 ng/mL) in assay buffer.

    • Competitor Curves: Prepare serial dilutions of each alternative compound over the same concentration range.

    • Competition Step: In separate wells, add the standard or competitor solutions, followed by a fixed, limited amount of the specific antibody. Incubate to allow competition for antibody binding.

    • Detection: Wash the plate to remove unbound antibody. Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). Add a substrate that produces a colorimetric signal.

    • Measurement: Read the absorbance using a plate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the concentration for the target analyte and each alternative.

    • Determine the IC₅₀ value for each compound (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Alternative Compound) x 100%

Data Presentation: Competitive ELISA
CompoundIC₅₀ (ng/mL)% Cross-Reactivity
2-Ethylthiomorpholine-4-carbaldehyde 10100%
3-(Ethylthiomorpholine)-4-carbaldehyde1566.7%
N-Acetylmorpholine>1000<1%
Morpholine>1000<1%
Thiomorpholine>1000<1%
Thiophene-2-carbaldehyde8001.25%

Note: The above data is hypothetical and for illustrative purposes.

Visualization of Competitive Immunoassay Principle

competitive_elisa cluster_well Microtiter Well Surface CoatedAntigen [Coated Antigen] Antibody Antibody->CoatedAntigen Binds Target Target->Antibody Competes Alternative Alternative->Antibody Competes caption Principle of Competitive Immunoassay.

Caption: Principle of Competitive Immunoassay.

Discussion and Conclusion

This guide outlines a robust, two-pronged approach to evaluating the analytical cross-reactivity of 2-ethylthiomorpholine-4-carbaldehyde.

  • The HPLC-MS/MS method is expected to demonstrate high specificity. Due to the unique combination of retention time and mass transitions, it should be capable of distinguishing the target analyte from all proposed alternatives, including its structural isomer. This makes it the gold standard for quantitative and confirmatory analysis.

  • The competitive immunoassay , while offering high throughput, is predicted to show some degree of cross-reactivity with structurally very similar compounds, such as its positional isomer. The antibody is likely to recognize the overall shape and key functional groups. However, significant structural changes, like the replacement of the N-formyl group with an N-acetyl group or the removal of the ethylthio side chain, would likely abrogate binding, resulting in low cross-reactivity.

In practice, the choice of analytical method depends on the application. For regulatory submissions requiring unambiguous identification and quantification of impurities or metabolites, a validated, specific HPLC-MS/MS method is non-negotiable. For rapid screening, an immunoassay may be suitable, provided its cross-reactivity profile is well-characterized and acceptable for the intended purpose.

By following the detailed protocols and principles outlined in this guide, researchers can develop and validate analytical methods for 2-ethylthiomorpholine-4-carbaldehyde with a high degree of scientific rigor, ensuring data integrity and trustworthiness in their drug development and research endeavors.

References

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. Available from: [Link]

  • PubChem. (n.d.). N-Formylmorpholine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Production and application of N-formylmorpholine. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubMed. (1998). High-performance liquid chromatography-mass spectrometry-mass spectrometry analysis of morphine and morphine metabolites and its application to a pharmacokinetic study in male Sprague-Dawley rats. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 971-80. Available from: [Link]

  • Google Patents. (n.d.). CN103641797B - Preparation method for N-acetyl morpholine.
  • Journal of Chemical Reviews. (2025). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • PMC. (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Available from: [Link]

  • Royal Society of Chemistry. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Available from: [Link]

  • Part II: Validation of Impurity Methods. (2014). LCGC North America, 21(12). Available from: [Link]

  • ACS Publications. (2020). Direct Detection of a Competitive Small-Molecule Immunoassay Reveals the Kinetic Advantage. Analytical Chemistry. Available from: [Link]

  • ACS Publications. (2023). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Journal of the American Chemical Society. Available from: [Link]

  • Taylor & Francis Online. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Biotechnology, 38(7), 1036-1048. Available from: [Link]

  • ACS Publications. (2014). Iron-Catalyzed Synthesis of Thioesters from Thiols and Aldehydes in Water. The Journal of Organic Chemistry, 79(10), 4686-4691. Available from: [Link]

  • Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Available from: [Link]

  • Google Patents. (n.d.). US5015776A - Preparation of 3-(alkylthio) aldehydes.
  • Taylor & Francis Online. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1083-1090. Available from: [Link]

  • PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available from: [Link]

  • Google Patents. (n.d.). TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists.
  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Available from: [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1083. Available from: [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Available from: [Link]

  • Grokipedia. (n.d.). N-Formylmorpholine. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Advanced Operational Guide: PPE, Handling, and Disposal of 2-Ethylthiomorpholine-4-carbaldehyde

As drug development professionals and application scientists push the boundaries of synthetic chemistry, handling bifunctional building blocks like 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) requires rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists push the boundaries of synthetic chemistry, handling bifunctional building blocks like 2-ethylthiomorpholine-4-carbaldehyde (CAS: 30188-23-9) requires rigorous safety protocols[1]. This compound features both a nucleophilic/basic thiomorpholine core and an electrophilic carbaldehyde moiety. This dual reactivity profile necessitates a highly specific approach to Personal Protective Equipment (PPE), operational workflows, and waste management.

Mechanistic Hazard Profiling

To select the correct PPE, we must first understand the causality behind the chemical's hazards. Standard safety data for thiomorpholine derivatives indicates they are highly irritating, combustible, and potentially corrosive to the skin and eyes[2].

  • The Thiomorpholine Core: The presence of the sulfur atom increases the molecule's lipophilicity, facilitating rapid dermal penetration. Furthermore, the basic nature of the amine nitrogen can cause severe localized pH disruptions, leading to chemical burns[3].

  • The Carbaldehyde Moiety: Aldehydes are potent electrophiles. Upon contact with skin or respiratory mucosa, they can undergo nucleophilic attack by primary amines in structural proteins (forming Schiff bases). This cross-linking mechanism is the primary driver for skin sensitization and acute respiratory irritation.

Quantitative Hazard Summary
Hazard CategoryGHS Classification (Extrapolated)Mechanistic DriverRequired Mitigation
Skin Corrosion Category 1B / 2Basic amine core; lipophilic sulfurButyl rubber/Nitrile gloves
Eye Damage Category 1High vapor pressure; basicityGas-tight safety goggles
Sensitization Category 1 (Skin/Respiratory)Aldehyde protein cross-linkingFume hood; ABEK respirator
Flammability Category 4 (Combustible)Low molecular weight organicEliminate ignition sources

Data extrapolated from standard thiomorpholine and aliphatic aldehyde safety profiles[2][3].

Personal Protective Equipment (PPE) Matrix

Trustworthy safety systems rely on self-validating protocols. Do not assume universal chemical resistance; select PPE based on the specific permeation kinetics of amines and aldehydes.

  • Hand Protection: Use Butyl Rubber or heavy-duty Nitrile gloves (minimum thickness 0.4 mm). Causality: Thin latex or vinyl gloves offer zero resistance to aldehydes and will degrade rapidly, trapping the chemical against the skin. Self-Validation: Always perform an inflation test (trapping air and rolling the cuff) prior to donning to check for micro-tears.

  • Eye Protection: Wear tightly sealed, indirect-ventilation chemical splash goggles . If handling volumes >50 mL, a full face shield is mandatory. Causality: The vapor pressure of thiomorpholine derivatives is sufficient to cause severe corneal irritation even without direct liquid contact[2].

  • Respiratory Protection: Operations must be conducted inside a certified fume hood. If a hood is unavailable (e.g., during a spill), use a full-face respirator equipped with an ABEK combination filter . Causality: 'A' filters organic vapors (aldehyde), while 'K' filters ammonia and basic amine derivatives (thiomorpholine).

  • Body Protection: A flame-resistant (e.g., Nomex) lab coat with knit cuffs. Ensure no exposed skin between the glove cuff and the lab coat.

Operational Workflow & Handling Protocol

To prevent aerosolization and vapor exposure, 2-ethylthiomorpholine-4-carbaldehyde must be handled using closed-system techniques[2].

Step-by-Step Methodology: Closed-System Dispensing
  • Environmental Verification: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Ensure all ignition sources are removed, as the compound is combustible[2].

  • Vessel Preparation: Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon) and seal it with a high-quality rubber septum.

  • Syringe Preparation: Equip a gas-tight glass syringe with a long, deflected-point needle (to prevent coring the septum).

  • Extraction: Insert the needle into the reagent bottle's septum. Inject a volume of inert gas equal to the volume of chemical you intend to withdraw to prevent creating a vacuum. Slowly withdraw the required volume of 2-ethylthiomorpholine-4-carbaldehyde.

  • Transfer: Carefully transfer the syringe to the reaction vessel and inject the liquid dropwise under continuous stirring.

  • Decontamination: Immediately flush the syringe with a neutralizing solution (e.g., 10% sodium bisulfite solution to neutralize the aldehyde) before standard solvent washing.

Workflow Start Pre-Operation Check PPE Don PPE Matrix (Respirator, Butyl Gloves) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Dispense Closed-System Dispensing (Schlenk Line / Septum) Hood->Dispense React Execute Reaction Under Inert Gas (N2/Ar) Dispense->React Clean Decontaminate & Dispose React->Clean

Workflow for handling 2-ethylthiomorpholine-4-carbaldehyde safely.

Spill Response & Decontamination

In the event of a spill, immediate containment is critical to prevent respiratory exposure and environmental contamination[3].

Step-by-Step Methodology: Spill Neutralization
  • Evacuation & Assessment: Immediately alert colleagues and evacuate the immediate area. Determine if the spill is minor (<50 mL, contained in hood) or major (>50 mL, outside hood).

  • PPE Escalation: Don a full-face respirator with an ABEK filter and heavy-duty butyl gloves before re-entering the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Causality: Do not use paper towels or sawdust, as the combustible nature of the chemical combined with high surface area can create a fire hazard[2].

  • Neutralization: Carefully apply a 10-20% aqueous solution of sodium bisulfite ( NaHSO3​ ) over the spill. Causality: The bisulfite reacts directly with the carbaldehyde group to form a water-soluble, non-volatile bisulfite adduct, immediately neutralizing the stench and electrophilic hazard.

  • Collection: Use a non-sparking scoop to transfer the neutralized slurry into a chemically resistant, sealable high-density polyethylene (HDPE) container.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Major Major Spill (>50 mL) Outside Hood Assess->Major Absorb Neutralize & Absorb (Inert Absorbent) Minor->Absorb Evacuate Evacuate Area & Call HazMat Major->Evacuate Dispose Transfer to Solid Waste Absorb->Dispose

Decision matrix and escalation pathway for chemical spills.

Waste Disposal Plan

Improper disposal of sulfur-containing amines can lead to severe environmental toxicity and noxious odors in the laboratory plumbing[3].

  • Segregation: Never mix 2-ethylthiomorpholine-4-carbaldehyde waste with strong oxidizers (e.g., nitric acid, peroxides) or strong acids, as this can trigger violent exothermic reactions[2].

  • Labeling: Collect in a dedicated, clearly labeled container: "Hazardous Organic Waste - Contains Amines, Aldehydes, and Sulfur Compounds."

  • Final Disposal: The only acceptable method of final disposal is high-temperature incineration at a licensed facility. Causality: Incineration ensures the complete destruction of the stable thiomorpholine ring. The facility must be equipped with alkaline scrubbers to capture the SOx​ and NOx​ gases generated during combustion[3].

References

  • Title: 2-ethylthiomorpholine-4-carbaldehyde | 30188-23-9 Source: Molport URL: [Link]

Sources

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